Dimethyl cyclopentane-1,1-dicarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl cyclopentane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWFABKKWDZKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504273 | |
| Record name | Dimethyl cyclopentane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74090-15-6 | |
| Record name | Dimethyl cyclopentane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimethyl cyclopentane-1,1-dicarboxylate synthesis mechanism
An In-Depth Technical Guide to the Synthesis of Dimethyl Cyclopentane-1,1-dicarboxylate
Abstract
This compound is a valuable cyclic diester intermediate in organic synthesis, serving as a cornerstone for the construction of more complex molecular architectures, including spirocycles and derivatives of cyclopentanone. Its synthesis is a classic illustration of intramolecular cyclization, demonstrating fundamental principles of reactivity and conformational stability. This guide provides a detailed exploration of the predominant synthesis mechanism, the intramolecular dialkylation of dimethyl malonate, offering field-proven insights for researchers and drug development professionals. We will dissect the causality behind experimental choices, present a robust, self-validating protocol, and ground the discussion in established chemical principles.
Introduction: Strategic Importance and Retrosynthesis
The gem-dicarboxylate moiety on a cyclopentane framework is a versatile synthetic handle. It can be hydrolyzed and decarboxylated to yield cyclopentanecarboxylic acid, or one ester group can be selectively removed to produce cyclopentanecarboxylate derivatives. This structural motif is a precursor for various pharmacologically relevant scaffolds.
A logical retrosynthetic analysis of the target molecule points to a disconnection at the C-C bonds adjacent to the quaternary carbon, revealing a linear C4 chain and a malonic ester fragment. This suggests a synthesis strategy involving the reaction of dimethyl malonate with a 1,4-dihaloalkane.
Figure 1: Retrosynthetic analysis for this compound.
Core Mechanism: The Intramolecular Malonic Ester Synthesis
The most reliable and widely employed method for synthesizing this compound is the base-mediated reaction of dimethyl malonate with 1,4-dibromobutane. The reaction proceeds through a tandem alkylation-cyclization sequence.
Step 1: Formation of the Malonate Enolate
The reaction is initiated by the deprotonation of dimethyl malonate. The α-protons of malonic esters are significantly acidic (pKa ≈ 13) due to the resonance stabilization of the resulting carbanion (enolate) by the two adjacent carbonyl groups.
-
Choice of Base: A strong, non-nucleophilic base is critical to ensure complete and rapid deprotonation without competing side reactions like saponification. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the malonate, producing hydrogen gas which evolves from the reaction, driving the equilibrium forward. Sodium ethoxide (NaOEt) is also commonly used, though the equilibrium is less favorable.
Step 2: Intermolecular S_N2 Alkylation
The highly nucleophilic malonate enolate then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in a classic S_N2 reaction. This step forms the first C-C bond, yielding dimethyl 2-(4-bromobutyl)malonate.
-
Experimental Consideration: To favor this mono-alkylation product, the reaction is typically run with an excess of the dihaloalkane, although for this tandem procedure, stoichiometric amounts are common. The reaction is performed in an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) to solvate the cation of the base and facilitate the S_N2 pathway.
Step 3: Second Deprotonation and Intramolecular Cyclization
A second equivalent of base deprotonates the remaining acidic α-proton on the mono-alkylated intermediate. The resulting enolate is now tethered to an electrophilic alkyl bromide. The subsequent intramolecular S_N2 attack closes the ring.
-
Thermodynamic & Kinetic Favorability: The formation of a five-membered ring is both kinetically and thermodynamically favorable. The proximity of the reactive centers (a 1,5-relationship) leads to a high effective molarity, increasing the rate of the intramolecular reaction over competing intermolecular polymerization. Furthermore, cyclopentane has low angle and torsional strain, making the product stable.
Figure 2: High-level mechanistic pathway for the synthesis.
Validated Experimental Protocol
This protocol provides a self-validating workflow for the synthesis, purification, and characterization of the target compound.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Purpose |
| Sodium Hydride (60% disp.) | 40.00 | 0.22 mol | 2.2 | Base |
| Dimethyl Malonate | 132.12 | 0.10 mol | 1.0 | Nucleophile Precursor |
| 1,4-Dibromobutane | 215.90 | 0.10 mol | 1.0 | Electrophile |
| Anhydrous DMF | - | 250 mL | - | Solvent |
| Diethyl Ether | - | - | - | Extraction Solvent |
| Saturated NH4Cl (aq) | - | - | - | Quenching Agent |
| Brine | - | - | - | Washing Agent |
Step-by-Step Procedure
-
Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a pressure-equalizing dropping funnel. The glassware must be oven-dried to ensure anhydrous conditions.
-
Base Suspension: Sodium hydride (8.8 g of 60% dispersion, 0.22 mol) is carefully weighed and washed with hexanes to remove mineral oil, then suspended in 150 mL of anhydrous DMF.
-
First Deprotonation: Dimethyl malonate (13.2 g, 0.10 mol) is dissolved in 50 mL of DMF and added dropwise to the NaH suspension at 0 °C over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for 1 hour until hydrogen evolution ceases.
-
First Alkylation: 1,4-Dibromobutane (21.6 g, 0.10 mol) in 50 mL of DMF is added dropwise over 30 minutes. The reaction mixture is heated to 80 °C and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling to room temperature, the second portion of sodium hydride is added (this step is often combined with the first by using all NaH at the beginning). The mixture is then heated to 100-120 °C for an additional 6-8 hours to drive the intramolecular cyclization.
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield the final product as a colorless oil.
Characterization
-
¹H NMR: Peaks corresponding to the methyl ester protons (singlet, ~3.7 ppm) and the cyclopentane ring protons (multiplets, ~1.8-2.2 ppm) are expected.
-
¹³C NMR: Resonances for the carbonyl carbons (~172 ppm), the quaternary carbon (~58 ppm), the ester methyl carbons (~52 ppm), and the cyclopentane ring carbons will be present.
-
IR Spectroscopy: A strong C=O stretching band around 1735 cm⁻¹ is characteristic of the ester functional groups.
Conclusion
The intramolecular dialkylation of dimethyl malonate provides a robust and efficient pathway to this compound. By understanding the underlying mechanistic principles—enolate formation, S_N2 reactivity, and the thermodynamics of ring closure—researchers can reliably execute and optimize this valuable transformation. The protocol described herein is a testament to the elegance and power of classical organic reactions in building complex molecular frameworks essential for modern chemical and pharmaceutical research.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer. [Link]
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Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
-
Poon, K. W. C., & Dudley, G. B. (2006). A Tandem Alkylation/Allylation of Dimethyl Malonate. Journal of Chemical Education, 83(9), 1360. [Link]
A Technical Guide to Alternative Synthetic Routes for Dimethyl Cyclopentane-1,1-dicarboxylate
Introduction: The Significance of a Versatile Scaffold
Dimethyl cyclopentane-1,1-dicarboxylate is a valuable gem-disubstituted cycloalkane that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its rigid cyclopentane core, adorned with two reactive ester functionalities, provides a versatile scaffold for the construction of pharmaceuticals, agrochemicals, and materials with novel properties. The spatial arrangement of the ester groups makes it an ideal precursor for introducing quaternary carbon centers and for the elaboration into spirocyclic and fused-ring systems. Given its strategic importance, the development of efficient and scalable synthetic routes to this key intermediate is of paramount interest to the chemical research community.
This in-depth technical guide provides a comprehensive overview of the traditional synthetic methodology for this compound and explores more contemporary and alternative routes. By delving into the mechanistic underpinnings, experimental nuances, and comparative advantages of each approach, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to select and implement the most suitable synthetic strategy for their specific needs.
The Benchmark: Malonic Ester Synthesis
The classical and most recognized method for the preparation of this compound is the Malonic Ester Synthesis . This venerable reaction remains a staple in organic synthesis due to its reliability and the ready availability of starting materials.[1][2][3][4][5]
The core principle of this synthesis involves the alkylation of a malonic ester, typically diethyl or dimethyl malonate, with a suitable dihaloalkane.[1][4] The acidity of the α-protons of the malonic ester (pKa ≈ 13) allows for easy deprotonation by a moderately strong base, such as an alkoxide, to form a resonance-stabilized enolate.[5] This enolate then acts as a potent nucleophile, displacing the halides from the alkylating agent in a sequential double SN2 reaction to forge the cyclopentane ring.[2]
Reaction Workflow: Malonic Ester Synthesis
Caption: Workflow of the Malonic Ester Synthesis.
Experimental Protocol: Malonic Ester Synthesis
Materials:
-
Dimethyl malonate
-
1,4-dibromobutane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Dimethyl malonate is added dropwise to the stirred ethoxide solution at room temperature to form the sodium salt of the malonate.[4][6]
-
1,4-dibromobutane is then added to the reaction mixture.
-
The reaction is heated to reflux for several hours to facilitate the intramolecular cyclization.[6] Progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated on a rotary evaporator, and the crude product is purified by vacuum distillation to yield this compound.
Causality and Field Insights:
The choice of sodium ethoxide as the base and ethanol as the solvent is a classic combination that prevents transesterification, as the ester groups of the malonate match the alkoxide base.[1] The use of a dihalide like 1,4-dibromobutane is crucial for the formation of the five-membered ring.[6] While this method is robust, a significant drawback can be the formation of polymeric side products and the potential for dialkylation if the reaction conditions are not carefully controlled.[1]
Alternative Synthetic Routes
While the malonic ester synthesis is a workhorse, several alternative strategies have been developed, each with its own set of advantages in terms of efficiency, atom economy, and functional group tolerance.
The Dieckmann Condensation
The Dieckmann Condensation is a powerful intramolecular Claisen condensation used to form cyclic β-keto esters, which are valuable precursors to this compound.[7][8][9][10] This reaction involves the base-catalyzed cyclization of a linear diester. For the synthesis of a cyclopentane ring system, a 1,6-diester is required.[10][11]
The mechanism proceeds through the formation of an enolate at one of the α-carbons, which then attacks the carbonyl carbon of the other ester group to form a cyclic tetrahedral intermediate.[8] Elimination of an alkoxide group yields the cyclic β-keto ester. Subsequent hydrolysis and decarboxylation can lead to a cyclopentanone, which would then require further steps to introduce the second carboxyl group. However, a more direct approach involves the alkylation of the β-keto ester followed by further transformations.
Reaction Workflow: Dieckmann Condensation Approach
Caption: A potential workflow utilizing the Dieckmann Condensation.
Experimental Protocol: Dieckmann Condensation
Materials:
-
Dimethyl adipate
-
Sodium methoxide (NaOMe)
-
Anhydrous toluene
-
Dilute hydrochloric acid
-
Standard glassware for reflux and extraction
Procedure:
-
Sodium methoxide is suspended in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[12]
-
Dimethyl adipate is added dropwise to the stirred suspension at room temperature.[12]
-
The reaction mixture is heated to reflux for several hours. The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the reaction is quenched by the slow addition of dilute hydrochloric acid.[12]
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting methyl 2-oxocyclopentane-1-carboxylate can be purified by vacuum distillation. This intermediate requires further steps to be converted into this compound.
Causality and Field Insights:
The Dieckmann condensation is highly effective for forming five- and six-membered rings.[7][8][11] The choice of a non-protic solvent like toluene is common to avoid side reactions. The resulting β-keto ester is a versatile intermediate. However, this route is less direct than the malonic ester synthesis for obtaining the target molecule, as it requires additional steps to introduce the second ester group at the same carbon.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the formation of cyclic olefins.[13][14] This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, typically ethylene.[13][14] For the synthesis of a precursor to this compound, a suitable diene bearing two ester groups is required. The resulting cyclopentene derivative can then be hydrogenated to the desired saturated cyclopentane.
Reaction Workflow: Ring-Closing Metathesis
Caption: Synthetic workflow via Ring-Closing Metathesis.
Experimental Protocol: Ring-Closing Metathesis
Materials:
-
A suitable acyclic diene precursor (e.g., Dimethyl 2,2-diallylmalonate)
-
Grubbs' catalyst (1st or 2nd generation)
-
Anhydrous dichloromethane (DCM) or toluene
-
Hydrogen gas
-
Palladium on carbon (Pd/C)
-
Standard glassware for inert atmosphere reactions and hydrogenation
Procedure (RCM Step):
-
The acyclic diene precursor is dissolved in anhydrous and degassed DCM or toluene under an inert atmosphere.
-
A catalytic amount of Grubbs' catalyst is added to the solution.
-
The reaction is stirred at room temperature or gently heated to reflux. The progress is monitored by TLC or GC-MS. The evolution of ethylene gas is a sign of reaction progression.[14]
-
Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography to isolate the cyclopentene derivative.
Procedure (Hydrogenation Step):
-
The purified cyclopentene derivative is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of Pd/C is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound.
Causality and Field Insights:
RCM offers excellent functional group tolerance and often proceeds under mild conditions with high yields.[14] The choice of catalyst (first or second generation Grubbs' catalyst) depends on the steric and electronic nature of the diene. A significant advantage of RCM is its atom economy, with ethylene being the only byproduct.[13] However, the cost of ruthenium catalysts can be a consideration for large-scale synthesis. The starting diene precursor needs to be synthesized, which adds to the overall step count.
Comparative Analysis of Synthetic Routes
| Feature | Malonic Ester Synthesis | Dieckmann Condensation | Ring-Closing Metathesis (RCM) |
| Starting Materials | Dimethyl malonate, 1,4-dihaloalkane | 1,6-Diester (e.g., Dimethyl adipate) | Acyclic diene diester |
| Key Transformation | Double SN2 alkylation | Intramolecular Claisen condensation | Olefin metathesis |
| Number of Steps | Typically 1-2 steps | Multi-step (requires further functionalization) | Multi-step (requires diene synthesis and hydrogenation) |
| Typical Yields | Moderate to Good | Good to Excellent (for the cyclization step) | Good to Excellent |
| Key Advantages | Well-established, readily available starting materials | Excellent for 5- and 6-membered ring formation | High functional group tolerance, mild conditions |
| Key Disadvantages | Potential for side reactions (polymerization, dialkylation) | Indirect route to the target molecule | Catalyst cost, requires synthesis of diene precursor |
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of the most appropriate synthetic route for this compound is a strategic decision that hinges on several factors, including the desired scale of the synthesis, cost considerations, available equipment, and the specific requirements of the target application.
-
The Malonic Ester Synthesis remains a highly practical and cost-effective choice for many applications, especially when high functional group tolerance is not a primary concern. Its long-standing history in organic synthesis speaks to its reliability.
-
The Dieckmann Condensation offers an elegant entry into the cyclopentane ring system, yielding a versatile β-keto ester intermediate. While it is not the most direct route to the title compound, it provides a valuable platform for the synthesis of other substituted cyclopentane derivatives.
-
Ring-Closing Metathesis represents a modern and powerful approach, particularly advantageous when mild reaction conditions and high functional group compatibility are essential. Despite the higher initial cost of the catalyst, the high yields and clean reaction profiles can make it an attractive option, especially in the context of complex molecule synthesis where protecting groups might otherwise be necessary.
Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the discerning researcher to make an informed decision and successfully synthesize this important chemical building block.
References
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Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]
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Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]
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Sci-Hub. (n.d.). Synthesis of Medium-Sized Rings by the Ring-Closing Metathesis Reaction. Retrieved from [Link]
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Wikipedia. (2023, December 2). Ring-closing metathesis. Retrieved from [Link]
- Fuson, R. C., & Cole, W. (1940). The Synthesis of 1,2-Ureylenecyclopentane and Related Compounds. Journal of the American Chemical Society, 62(6), 1576-1580.
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Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]
-
Brainly. (2023, April 26). When a malonic ester synthesis is performed using excess base and 1,4-dibromobutane as the alkyl halide, an.... Retrieved from [Link]
- Kanemitsu, T., et al. (2018). Asymmetric Alkylation of Malonic Diester Under Phase-Transfer Conditions.
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Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
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Baran, P. S. (2005, February 9). Cyclopentane Synthesis. The Baran Laboratory, Scripps Research. Retrieved from [Link]
- Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
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OSTI.GOV. (1986, May 10). Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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Wikipedia. (2023, October 21). Malonic ester synthesis. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010, December 3). Testing Phase Transfer Catalysts in a Malonic Ester Synthesis. Retrieved from [Link]
- Pozo C., J. (1961). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Google Patents. (n.d.). US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
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Organic Chemistry Tutor. (2023, December 9). Synthesis of Dimethyl Cyclopentane [Video]. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
- Google Patents. (n.d.). US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
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Toppr. (n.d.). Use the malonic ester synthesis to prepare the following carboxylic acid below. Retrieved from [Link]
- Katsube, J., & Matsui, M. (1969). Synthetic Studies on Cyclopentane Derivatives. Pt. 1. Alternative Routes to dl-prostaglandin-B1 and Dihydrojasmone. Agricultural and Biological Chemistry, 33(7), 1078-86.
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Organic Syntheses. (n.d.). Malonic acid, bromo-, ethyl ester. Retrieved from [Link]
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MDPI. (2019, October 13). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocol for the Dieckmann Condensation of Dimethyl Cyclopentane-1,1-dicarboxylate
Introduction: The Strategic Importance of the Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular carbon-carbon bond-forming reaction that enables the synthesis of cyclic β-keto esters from diesters.[1][2][3] This reaction, first reported by the German chemist Walter Dieckmann, is an intramolecular variant of the Claisen condensation.[2][3][4] It is particularly effective for the formation of sterically stable five- and six-membered rings, which are prevalent structural motifs in numerous natural products and pharmaceutically active compounds.[1][4][5] The resulting cyclic β-keto esters, such as 2-methoxycarbonylcyclopentanone, are versatile intermediates in organic synthesis.[6][7][8]
The successful execution of a Dieckmann condensation hinges on the careful selection of a strong, non-nucleophilic base and an appropriate solvent system to facilitate the intramolecular cyclization while minimizing side reactions.[4] This document provides a detailed protocol for the Dieckmann condensation of dimethyl cyclopentane-1,1-dicarboxylate, a substrate primed for the formation of a five-membered ring system. The causality behind each experimental choice is elucidated to provide researchers with a robust and reproducible methodology.
Reaction Mechanism and Rationale
The mechanism of the Dieckmann condensation mirrors that of the Claisen condensation.[4][5][9] The process is initiated by the deprotonation of an α-carbon of the diester by a strong base to form a resonance-stabilized enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group to form a tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester. A crucial aspect of this reaction is that the product, a β-keto ester, is more acidic than the starting ester.[2] Therefore, the alkoxide generated in the final step deprotonates the β-keto ester, driving the reaction equilibrium towards the product. An acidic workup is then required to protonate the enolate and afford the final neutral product.[9][10]
Caption: Workflow of the Dieckmann Condensation.
Experimental Protocol: Synthesis of 2-Methoxycarbonylcyclopentanone
This protocol details a reliable method for the Dieckmann condensation of this compound using sodium hydride as the base in an aprotic solvent.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 6799-06-0 | 186.20 | 10.0 g | 53.7 |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 2.60 g | 65.0 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
| Diethyl Ether | 60-29-7 | 74.12 | For extraction | - |
Step-by-Step Procedure
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in oil, 2.60 g, 65.0 mmol) to a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous toluene (100 mL) to the flask.
-
-
Addition of Substrate:
-
Dissolve this compound (10.0 g, 53.7 mmol) in anhydrous toluene (50 mL) and add it to the dropping funnel.
-
Add the substrate solution dropwise to the stirred suspension of sodium hydride over a period of 30 minutes at room temperature. The rate of addition should be controlled to maintain a gentle evolution of hydrogen gas.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain it for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
-
Quenching and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the evolution of gas ceases and the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 2-methoxycarbonylcyclopentanone can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Causality and Experimental Insights
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of the ester, driving the reaction forward.[4] The use of an alkoxide base corresponding to the ester (e.g., sodium methoxide for a methyl ester) can also be employed to avoid transesterification side reactions.
-
Solvent Selection: Anhydrous aprotic solvents like toluene or tetrahydrofuran (THF) are preferred as they do not react with the strong base and can effectively solvate the intermediates.[4] The reaction temperature is dictated by the boiling point of the chosen solvent.
-
Inert Atmosphere: The use of an inert atmosphere is critical as sodium hydride reacts violently with water and oxygen.
-
Acidic Workup: The final product, a β-keto ester, is deprotonated by the base under the reaction conditions. An acidic workup is essential to protonate the resulting enolate and isolate the neutral product.[9][10]
Data Interpretation and Characterization
The purified 2-methoxycarbonylcyclopentanone can be characterized by standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the methoxy group, the α-proton, and the protons of the cyclopentanone ring.
-
¹³C NMR: Expect signals for the two carbonyl carbons (ketone and ester), the methoxy carbon, and the carbons of the cyclopentanone ring.
-
IR Spectroscopy: Look for strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.
Troubleshooting and Side Reactions
-
Low Yield: Incomplete reaction can be due to insufficient reaction time or temperature, or deactivation of the base by moisture. Ensure all reagents and glassware are scrupulously dry.
-
Intermolecular Condensation: At high concentrations, intermolecular Claisen condensation can compete with the intramolecular Dieckmann condensation.[11] Adhering to the recommended solvent volume helps to favor the intramolecular pathway.
-
Hydrolysis: Premature quenching with water before acidification can lead to hydrolysis of the ester groups.
Conclusion
The Dieckmann condensation of this compound is a reliable and efficient method for the synthesis of 2-methoxycarbonylcyclopentanone. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this protocol to generate this valuable synthetic intermediate for applications in drug discovery and natural product synthesis.
References
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Potential of 2-Methoxy Carbonyl Cyclopentanone: A Supplier's Perspective. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. Dieckmann Condensation. [Link]
-
Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]
-
Chemistry Learner. Dieckmann Condensation: Definition, Examples, and Mechanism. [Link]
-
The Organic Chemistry Tutor. Dieckmann Condensation. [Link]
-
The Organic Chemistry Tutor. Dieckmann Condensation Reaction Mechanism. [Link]
-
Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. [Link]
-
Chemsrc. 2-Methoxy carbonyl cyclopentanone | CAS#:10472-24-9. [Link]
-
Homework.Study.com. Devise a synthesis of 2-methylcyclopentanone from cyclohexene. You may use any required reagents. [Link]
-
The Organic Chemistry Tutor. Master The Dieckmann Condensation in 12 Minutes! [Link]
-
PharmaCompass.com. 2-Methoxy carbonyl cyclopentanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
Chemistry LibreTexts. 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
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- 5. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
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- 7. 2-Methoxy carbonyl cyclopentanone | CAS#:10472-24-9 | Chemsrc [chemsrc.com]
- 8. Methyl 2-cyclopentanonecarboxylate | 10472-24-9 [chemicalbook.com]
- 9. Dieckmann Condensation: Definition, Examples, and Mechanism [chemistrylearner.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols for the Use of Dimethyl Cyclopentane-1,1-dicarboxylate in Spirocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Spirocycles, carbocyclic or heterocyclic systems characterized by a single shared atom between two rings, represent a privileged structural motif in medicinal chemistry and materials science. Their unique three-dimensional architecture offers novel vectoral arrangements for substituents, enabling fine-tuning of pharmacological and physicochemical properties. Dimethyl cyclopentane-1,1-dicarboxylate is a versatile and readily accessible building block for the construction of a variety of spirocyclic frameworks. The geminal diester functionality on the cyclopentane ring provides a strategic handle for the introduction of diverse functionalities and the subsequent formation of the second ring system. This guide provides an in-depth exploration of synthetic strategies and detailed protocols for the application of this compound in the synthesis of spirocycles, with a focus on creating both carbocyclic and heterocyclic systems.
Introduction: The Significance of Spirocycles and the Utility of this compound
The conformational rigidity and unique spatial arrangement of atoms in spirocycles make them highly sought-after scaffolds in drug discovery. This structural feature can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a spiro center can improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.
This compound serves as an excellent starting material for spirocycle synthesis due to several key features:
-
Pre-installed Quaternary Center: The C1 position of the cyclopentane ring is a quaternary carbon, which becomes the spiro atom in the final product.
-
Reactive Handles: The two methyl ester groups are amenable to a wide range of chemical transformations, including hydrolysis, amidation, reduction, and alkylation.
-
Stereochemical Potential: While the starting material is achiral, the synthesis of spirocycles can introduce new stereocenters, opening avenues for the creation of chiral molecules with defined stereochemistry.
This document will detail several key synthetic strategies for leveraging these features in the construction of diverse spirocyclic systems.
Synthetic Strategies for Spirocycle Construction
The synthesis of spirocycles from this compound can be broadly categorized into two main approaches:
-
Strategy A: Functionalization followed by Intramolecular Cyclization: This involves the modification of the ester groups to introduce reactive chains that can subsequently undergo an intramolecular ring-closing reaction.
-
Strategy B: Intermolecular Condensation Reactions: This approach utilizes the reactivity of the cyclopentane ring or its derivatives in condensation reactions with other molecules to directly form the spirocyclic core.
The following sections will provide detailed protocols and mechanistic insights for specific examples within these strategies.
Application Protocol 1: Synthesis of Spiro[4.4]nonane-2,6-dione via Double Alkylation and Dieckmann Condensation
This protocol outlines a classic approach to the synthesis of a carbocyclic spirocycle. The strategy involves the sequential alkylation of the ester enolates followed by an intramolecular Dieckmann condensation to form the second five-membered ring.[1][2][3]
Scientific Principle:
The α-protons of the ester groups in this compound are not acidic. Therefore, initial functionalization requires transformation of the esters into a more reactive species. A common approach is the reduction to the corresponding diol, followed by conversion to a dihalide. This dihalide can then be used to alkylate a malonic ester, which, after hydrolysis and decarboxylation, yields a di-acid that can be re-esterified and cyclized. A more direct, albeit potentially lower-yielding, approach involves the direct alkylation of a related cyclopentane-1,1-dicarbonitrile. For the purpose of this protocol, we will outline a conceptually clear, multi-step sequence.
Experimental Workflow Diagram:
Caption: Workflow for Spiro[4.4]nonane-2,6-dione Synthesis.
Detailed Protocol:
Step 1: Reduction to Cyclopentane-1,1-dimethanol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield cyclopentane-1,1-dimethanol as a crude oil, which can be used in the next step without further purification.
Step 2: Bromination to 1,1-Bis(bromomethyl)cyclopentane
-
Dissolve cyclopentane-1,1-dimethanol (1.0 eq.) in anhydrous diethyl ether containing a catalytic amount of pyridine.
-
Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (2.2 eq.) dropwise with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 18 hours.
-
Pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to afford 1,1-bis(bromomethyl)cyclopentane.
Step 3: Malonic Ester Synthesis
-
To a solution of sodium ethoxide (NaOEt) (2.2 eq.) in absolute ethanol, add diethyl malonate (2.2 eq.) dropwise at room temperature.
-
To this solution, add 1,1-bis(bromomethyl)cyclopentane (1.0 eq.) and heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield diethyl 2,2-(cyclopentane-1,1-diyl)dimalonate.
Step 4: Hydrolysis, Decarboxylation, Re-esterification, and Dieckmann Condensation
-
Hydrolyze the tetraester from the previous step by refluxing with an excess of aqueous sodium hydroxide.
-
Acidify the reaction mixture with concentrated hydrochloric acid and extract the resulting di-acid with ethyl acetate.
-
After drying and concentration, the di-acid is then re-esterified by refluxing in methanol with a catalytic amount of sulfuric acid.
-
The resulting dimethyl ester is then subjected to Dieckmann condensation by treating it with sodium methoxide in refluxing toluene to yield the β-keto ester.
-
Acidic workup followed by decarboxylation (heating in the presence of acid or base) will yield the final product, spiro[4.4]nonane-2,6-dione.
Data Summary Table:
| Step | Product | Reagents | Typical Yield |
| 1 | Cyclopentane-1,1-dimethanol | LiAlH₄ | >90% |
| 2 | 1,1-Bis(bromomethyl)cyclopentane | PBr₃ | 70-80% |
| 3 | Diethyl 2,2-(cyclopentane-1,1-diyl)dimalonate | Diethyl malonate, NaOEt | 60-70% |
| 4 | Spiro[4.4]nonane-2,6-dione | NaOH, H₃O⁺, SOCl₂/MeOH, NaOMe | 50-60% (from tetraester) |
Application Protocol 2: Synthesis of Spiro-Hydantoins
This protocol describes a plausible route to spiro-hydantoins, a class of heterocyclic compounds with significant biological activity. The synthesis is based on the Bucherer-Bergs reaction, adapted for a ketone precursor derived from this compound.[4][5][6][7]
Scientific Principle:
The core of this strategy is the conversion of one of the ester groups of the starting material into a ketone. This can be achieved through various methods, such as reaction with a Grignard reagent followed by oxidation. The resulting spiro[4.4]nonan-1-one can then undergo the Bucherer-Bergs reaction with an alkali metal cyanide and ammonium carbonate to form the spiro-hydantoin.
Experimental Workflow Diagram:
Caption: Proposed Workflow for Spiro-Hydantoin Synthesis.
Detailed Protocol:
Step 1: Selective Reduction to the Aldehyde
-
Cool a solution of this compound (1.0 eq.) in anhydrous toluene to -78 °C under an inert atmosphere.
-
Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq., 1.0 M in hexanes) dropwise over 1 hour, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite.
-
Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Step 2: Bucherer-Bergs Reaction
-
In a pressure vessel, combine the crude aldehyde from the previous step (1.0 eq.), potassium cyanide (KCN) (1.5 eq.), and ammonium carbonate ((NH₄)₂CO₃) (3.0 eq.) in a mixture of ethanol and water (1:1).
-
Seal the vessel and heat the mixture to 60-80 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and filter the resulting precipitate.
-
Wash the solid with cold water and ethanol, then dry under vacuum to afford the spiro-hydantoin product.
Data Summary Table:
| Step | Product | Reagents | Anticipated Yield |
| 1 | Methyl 1-formylcyclopentane-1-carboxylate | DIBAL-H | 70-85% |
| 2 | Spiro[cyclopentane-1,5'-hydantoin] | KCN, (NH₄)₂CO₃ | 50-70% |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of spirocyclic compounds. The protocols outlined in this guide provide a foundation for researchers to explore the synthesis of both carbocyclic and heterocyclic spiro systems. The strategic placement of the geminal diester functionality allows for a multitude of synthetic transformations, making it an ideal scaffold for the construction of complex molecular architectures.
Future research in this area could focus on the development of enantioselective methods for the synthesis of chiral spirocycles from this achiral precursor. The use of chiral catalysts in alkylation or cyclization reactions could provide access to enantiomerically pure spiro compounds, which are of significant interest in drug discovery and development.
References
- Shaabani, A., Ghasemi, E., & Ghadami, B. (2015). Recent progress in the synthesis of spiro-hydantoin derivatives. Molecular Diversity, 19(4), 849–886.
- Popov, N., Geronikaki, A., & Soković, M. (2021). Spiro-hydantoins: A patent review.
- Ulak, R., & D'hooghe, M. (2020). Synthesis and applications of spiro-fused hydantoins. European Journal of Organic Chemistry, 2020(33), 5299-5317.
- Schaefer, J. P., & Bloomfield, J. J. (1967).
- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
- Krapcho, A. P. (2007). The Krapcho decarboxylation of geminal diesters and related esters with halide anions. Tetrahedron, 63(42), 10413-10438.
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
- Pinkey, P., & Kumar, V. (2013).
- Singh, R. K., & Danishefsky, S. (1975). A Stereospecific Total Synthesis of d,l-Camptothecin. Journal of Organic Chemistry, 40(20), 2969-2970.
- Wang, Z., & Tu, Y. (2024). Synthesis of spiro[4.4]nonane-containing functional organic molecules. Chinese Chemical Letters.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
-
Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
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- 4. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 5. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective Synthesis of Cyclopentanoids with Hydantoin and Isoxazoline Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Alkylation of Dimethyl Cyclopentane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-Alkylation in Cyclopentane Scaffolds
The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active molecules, including prostaglandins, steroids, and various therapeutic agents. The precise functionalization of this scaffold is paramount in medicinal chemistry and drug development for fine-tuning pharmacological properties. The alkylation of dimethyl cyclopentane-1,1-dicarboxylate serves as a powerful and versatile method for introducing a wide range of alkyl substituents at the C1 position, creating a quaternary carbon center. This gem-dicarboxylate starting material possesses an acidic α-hydrogen, analogous to dimethyl malonate, which can be selectively removed by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, readily attacking an alkyl halide in a classic S(N)2 reaction to forge a new carbon-carbon bond. Subsequent hydrolysis and decarboxylation can then yield a mono-substituted cyclopentanecarboxylic acid, further expanding the synthetic utility of this procedure.[1][2] This application note provides a comprehensive experimental procedure for the mono-alkylation of this compound, detailing the underlying chemical principles, a step-by-step protocol, and critical considerations for successful execution.
Reaction Mechanism and Rationale
The alkylation of this compound proceeds through a two-step mechanism: enolate formation and nucleophilic substitution.
-
Enolate Formation: The reaction is initiated by the deprotonation of the acidic α-hydrogen located between the two carbonyl groups of the ester. The choice of base is critical; it must be strong enough to quantitatively deprotonate the dicarboxylate (pKa ≈ 13) without promoting undesirable side reactions such as saponification (hydrolysis) of the ester moieties.[3] Sodium hydride (NaH), a strong, non-nucleophilic base, is an excellent choice as it irreversibly deprotonates the substrate, driving the equilibrium towards the enolate. Alternatively, sodium ethoxide (NaOEt) in ethanol can be used, though care must be taken to use the corresponding alkoxide to the ester to prevent transesterification.[3] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two oxygen atoms of the carbonyl groups, which enhances its nucleophilicity.
-
Nucleophilic Substitution (Alkylation): The generated enolate anion then acts as a nucleophile and attacks an alkyl halide (R-X) in a bimolecular nucleophilic substitution (S(_N)2) reaction. This step forms the new carbon-carbon bond. The efficiency of this step is dependent on the nature of the alkyl halide; primary and secondary halides are generally good substrates, while tertiary halides are prone to elimination reactions.
The overall transformation is a cornerstone of carbanion chemistry, providing a reliable method for constructing sterically hindered quaternary centers.
Caption: The two-step mechanism of alkylation: enolate formation and subsequent nucleophilic attack.
Experimental Protocol: Mono-alkylation of this compound
This protocol details a general procedure for the mono-alkylation of this compound using sodium hydride as the base and an alkyl iodide as the electrophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Sigma-Aldrich | Highly reactive with water and protic solvents. Handle with care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | EMD Millipore | Must be anhydrous. |
| Alkyl Iodide (e.g., Iodomethane, Iodoethane) | ≥99% | Sigma-Aldrich | |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | Fisher Scientific | For quenching the reaction. |
| Saturated Aqueous Sodium Chloride (Brine) | ACS Grade | Fisher Scientific | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | For drying the organic phase. |
| Round-bottom flask, three-neck | - | VWR | Oven-dried before use. |
| Condenser | - | VWR | |
| Magnetic stirrer and stir bar | - | VWR | |
| Syringes and needles | - | B-D | For transfer of anhydrous solvents and reagents. |
| Nitrogen or Argon gas supply | High Purity | Airgas | For maintaining an inert atmosphere. |
Step-by-Step Procedure
Caption: A streamlined workflow for the alkylation of this compound.
-
Preparation of the Reaction Apparatus:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen or argon inlet, and a rubber septum.
-
Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture. Allow the apparatus to cool to room temperature.
-
-
Enolate Formation:
-
Under a positive pressure of inert gas, carefully weigh and transfer sodium hydride (1.1 equivalents) to the reaction flask.
-
Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the dicarboxylate to the stirred NaH suspension via syringe. Hydrogen gas will evolve.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for an additional hour to ensure complete enolate formation.
-
-
Alkylation:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add the alkyl iodide (1.05 equivalents) to the reaction mixture via syringe.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic extracts and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure mono-alkylated product.
-
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of this reaction is highly dependent on maintaining strictly anhydrous conditions. Water will quench the enolate and react violently with sodium hydride.
-
Controlling Dialkylation: Dialkylation can be a competing side reaction. To favor mono-alkylation, it is crucial to use a slight excess of the starting dicarboxylate relative to the base and alkylating agent is not recommended here, but a careful control of stoichiometry (close to 1:1:1) is key. Slowly adding the alkylating agent to the pre-formed enolate can also help.
-
Choice of Base: While NaH is effective, other bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can also be used, often under milder conditions.[4]
-
Subsequent Transformations: The resulting alkylated this compound can be further transformed. For example, saponification with a base like KOH followed by acidification and heating will lead to decarboxylation, yielding a mono-alkylated cyclopentanecarboxylic acid.[2][5]
Conclusion
The alkylation of this compound is a robust and reliable method for the synthesis of functionalized cyclopentane derivatives. By carefully controlling the reaction conditions, particularly stoichiometry and the exclusion of water, high yields of the desired mono-alkylated products can be achieved. This protocol provides a solid foundation for researchers to explore the synthesis of novel cyclopentane-based molecules for applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0918047A1 - C-Alkylation process of esters of malonic acid.
Sources
The Versatile Scaffold: Applications of Dimethyl Cyclopentane-1,1-dicarboxylate in Medicinal Chemistry
Introduction: The Significance of the Cyclopentane Ring in Drug Design
In the landscape of medicinal chemistry, the cyclopentane ring stands out as a privileged scaffold. Its prevalence in a multitude of biologically active natural products and synthetic drugs is a testament to its utility.[1] The conformational flexibility of the cyclopentane ring, existing in dynamic equilibrium between envelope and half-chair forms, allows for the precise spatial presentation of substituents, a critical factor in optimizing interactions with biological targets.[2][3][4] This inherent stereochemical richness makes cyclopentane derivatives highly sought-after building blocks in the synthesis of novel therapeutic agents, particularly in the realm of antiviral drug discovery.[5]
This application note delves into the utility of Dimethyl cyclopentane-1,1-dicarboxylate as a strategic starting material for the synthesis of key intermediates destined for antiviral applications. While direct, multi-step syntheses of marketed drugs from this specific molecule are not widely documented, its chemical handles offer a gateway to valuable synthons. We will explore the transformation of this compound into versatile building blocks and outline their subsequent application in the construction of carbocyclic nucleoside analogues and spirocyclic systems, both of which are classes of compounds with significant therapeutic potential.
Physicochemical Properties of this compound
A foundational understanding of the starting material's properties is paramount for reaction design and optimization.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₄ | [3] |
| Molecular Weight | 186.21 g/mol | [3] |
| CAS Number | 74090-15-6 | [3] |
| Appearance | Colorless oil | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents |
Core Synthetic Transformation: From Dicarboxylate to Diol
A key strategic transformation to unlock the medicinal chemistry potential of this compound is its reduction to the corresponding diol, (Cyclopentane-1,1-diyl)dimethanol. This diol serves as a versatile intermediate, opening up avenues for further functionalization. The geminal diol arrangement provides a unique stereochemical and conformational constraint that can be exploited in drug design.
Protocol 1: Reduction of this compound to (Cyclopentane-1,1-diyl)dimethanol
This protocol is adapted from a similar procedure for the reduction of the corresponding diethyl ester.[6] The reduction is achieved using the powerful reducing agent, lithium aluminum hydride (LiAlH₄).[7][8]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Ester: A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Extraction: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude (Cyclopentane-1,1-diyl)dimethanol.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to afford the pure diol.
Expected Yield: Based on similar reductions, yields in the range of 80-90% can be anticipated.[6]
Application in the Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring.[9] This modification confers increased metabolic stability by removing the labile glycosidic bond, while often retaining or enhancing antiviral activity.[5] The diol, (Cyclopentane-1,1-diyl)dimethanol, synthesized from this compound, serves as a valuable precursor for the construction of the carbocyclic core of these analogues.
Conceptual Workflow for Carbocyclic Nucleoside Synthesis
The following diagram illustrates a generalized workflow for the synthesis of carbocyclic nucleoside analogues starting from (Cyclopentane-1,1-diyl)dimethanol.
Caption: A generalized workflow for the synthesis of carbocyclic nucleosides.
Protocol 2: Conversion of (Cyclopentane-1,1-diyl)dimethanol to a Ditosylate Intermediate
This protocol describes the conversion of the diol to a more reactive species suitable for nucleophilic substitution with a nucleobase.
Materials:
-
(Cyclopentane-1,1-diyl)dimethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Ice bath
-
Standard glassware
Procedure:
-
A solution of (Cyclopentane-1,1-diyl)dimethanol (1 equivalent) in pyridine is cooled in an ice bath.
-
p-Toluenesulfonyl chloride (2.2 equivalents) is added portion-wise, and the reaction is stirred at 0°C for 1 hour and then at room temperature overnight.
-
The reaction is quenched with water and extracted with dichloromethane.
-
The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄.
-
The solvent is removed under reduced pressure to yield the ditosylate, which can be purified by chromatography.
Protocol 3: Alkylation of a Purine Base
This protocol outlines the coupling of the activated cyclopentane scaffold with a purine base, a key step in forming the carbocyclic nucleoside.[10][11][12]
Materials:
-
Cyclopentane-1,1-diyl ditosylate
-
Adenine (or other purine/pyrimidine base)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware under a nitrogen atmosphere
Procedure:
-
To a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF, a solution of adenine (2 equivalents) in DMF is added dropwise at 0°C.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of the cyclopentane-1,1-diyl ditosylate (1 equivalent) in DMF is added, and the reaction is heated to 80°C overnight.
-
The reaction is cooled, quenched with water, and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the protected carbocyclic nucleoside analogue.
Subsequent deprotection steps would yield the final carbocyclic nucleoside analogue. The antiviral activity of the synthesized compounds would then be evaluated in appropriate biological assays.
Application in the Synthesis of Spirocyclic Scaffolds
The gem-disubstituted nature of this compound and its derivatives makes them ideal precursors for the synthesis of spirocyclic compounds. Spirocycles are three-dimensional structures that are of increasing interest in medicinal chemistry due to their ability to introduce conformational rigidity and explore novel chemical space.[12][13][14]
Conceptual Workflow for Spiro-ether Synthesis
Caption: A conceptual workflow for the synthesis of spiro-ethers.
The diol intermediate, (Cyclopentane-1,1-diyl)dimethanol, can be used to construct spiro-ethers or other spiro-heterocycles, which may exhibit interesting biological activities, including antiviral properties.[15]
Conclusion
This compound, while not a direct precursor in many established drug syntheses, represents a valuable and underutilized starting material in medicinal chemistry. Its true potential is unlocked through strategic transformations, primarily through its reduction to (Cyclopentane-1,1-diyl)dimethanol. This key intermediate provides a conformationally constrained scaffold that is well-suited for the synthesis of carbocyclic nucleoside analogues and novel spirocyclic systems. The protocols and workflows outlined in this application note provide a roadmap for researchers to harness the synthetic utility of this compound in the quest for new and effective therapeutic agents. The inherent three-dimensionality of the cyclopentane ring, combined with the unique gem-disubstitution pattern, offers a compelling platform for the design of next-generation drugs.
References
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Blanco, J. M., Caamaño, O., Fernández, F., Rodríguez-Borges, J. E., Balzarini, J., & de Clercq, E. (2003). Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues. Chemical and Pharmaceutical Bulletin, 51(9), 1060–1063. [Link]
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Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues. (2005). ResearchGate. [Link]
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Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters. (n.d.). ResearchGate. [Link]
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Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39. [Link]
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Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. (n.d.). PrepChem.com. [Link]
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Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Leeds. [Link]
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Structures, reagents and conditions for the synthesis of spiro... (n.d.). ResearchGate. [Link]
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Qiao, L., Ma, L. T., Min, J. M., & Zhang, L. H. (1991). [Synthesis of analogues of carbocyclic nucleoside]. Yao Xue Xue Bao, 26(6), 420-425. [Link]
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Janeba, Z., & Holý, A. (2001). Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1103-1106. [Link]
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Stereoselective Synthesis of Polysubstituted Spiropentanes. (2012). PubMed Central. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
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Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020). PubMed Central. [Link]
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Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. [Link]
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Antiviral Activity of Diterpene Esters on Chikungunya Virus and HIV Replication. (2015). PubMed. [Link]
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L-Valinol. (n.d.). Organic Syntheses. [Link]
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Antiviral activity of Arthrospira-derived spirulan-like substances. (2016). PubMed. [Link]
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Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. (2022). MDPI. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). PubMed. [Link]
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Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. (2021). American Chemical Society. [Link]
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Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. (2014). PubMed. [Link]
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Cyclopentane Synthesis. (2005). Baran Lab, Scripps Research. [Link]
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Conformational Analysis. (n.d.). Drug Design Org. [Link]
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Conformational Analysis of Cyclopentane. (n.d.). Scribd. [Link]
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Conformational analysis of cycloalkanes. (2018). ResearchGate. [Link]
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Synthesis and antiviral activities of adamantane spiro compounds. 1. Adamantane and analogous spiro-3'-pyrrolidines. (1972). PubMed. [Link]
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High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. (2019). ResearchGate. [Link]
-
Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. (2022). MDPI. [Link]
-
Visible light-induced direct alkylation of the purine C8–H bond with ethers. (2018). Royal Society of Chemistry. [Link]
-
Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. (2020). ACS Publications. [Link]
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(Cyclopentane-1,1-diyl)dimethanol. (2009). ResearchGate. [Link]
-
1,1-Dimethylcyclopentane. (n.d.). PubChem. [Link]
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Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. (2018). ResearchGate. [Link]
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Lactone Reduction with Lithium Aluminum Hydride. (2017). YouTube. [Link]
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Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes. (2006). PubMed. [Link]
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Application Notes and Protocols for Polymerization Reactions Involving Dimethyl Cyclopentane-1,1-dicarboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Potential of a Sterically Hindered Monomer
The field of polyester chemistry is mature, yet the quest for novel monomers that impart unique properties to the resulting polymers is perpetual. Dimethyl cyclopentane-1,1-dicarboxylate is a unique monomer due to the presence of a geminal diester functionality on a cyclopentane ring. This structural feature introduces significant steric hindrance and conformational rigidity, which can be expected to influence the polymerization process and the final properties of the polymer, such as thermal stability, mechanical strength, and degradation characteristics. The incorporation of such cycloaliphatic units into a polymer backbone is a known strategy to enhance thermal stability and mechanical performance.[1]
This guide provides a comprehensive overview of the polymerization of this compound, focusing on polycondensation via transesterification. It includes a plausible synthetic route for the monomer, detailed polymerization protocols, predicted polymer properties, and potential applications, particularly in the realm of specialty plastics and biomedical materials.
Part 1: Synthesis of this compound Monomer
The synthesis of this compound can be achieved through a malonic ester synthesis followed by cyclization. A representative procedure is outlined below, adapted from similar syntheses of cyclic dicarboxylates.[2][3]
Protocol 1: Monomer Synthesis
Objective: To synthesize this compound from dimethyl malonate and 1,4-dibromobutane.
Materials:
-
Dimethyl malonate
-
1,4-dibromobutane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Enolate Formation: Add dimethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.
-
First Alkylation: Add 1,4-dibromobutane (1.0 eq) dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary. After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cyclization (Intramolecular Alkylation): After the initial reflux, add a second equivalent of sodium ethoxide to the reaction mixture to deprotonate the mono-alkylated intermediate. Continue to reflux for an additional 4-6 hours to facilitate intramolecular cyclization.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Add diethyl ether to the residue and wash with water, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation.
Expected Outcome: A colorless to pale yellow liquid. The purity should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS.
Part 2: Polycondensation via Transesterification
The most direct method for polymerizing this compound is through a melt polycondensation reaction with a suitable diol. This process involves a transesterification reaction where the methyl groups of the monomer are displaced by the diol, forming methanol as a byproduct, which is removed to drive the reaction to completion.[4][5][6]
Causality Behind Experimental Choices
-
Catalyst: Titanium(IV) isopropoxide (TTIP) is a commonly used and effective transesterification catalyst for polyester synthesis.[7] It functions by coordinating to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.
-
Two-Stage Reaction: A two-stage thermal process is employed. The first stage, at a lower temperature, facilitates the initial transesterification and oligomerization while minimizing monomer sublimation. The second stage, at a higher temperature and under vacuum, is crucial for removing the methanol byproduct and building high molecular weight polymer chains.[5][6]
-
Inert Atmosphere: An inert atmosphere is essential to prevent oxidative degradation of the monomers and the resulting polymer at high temperatures.
Protocol 2: Melt Polycondensation with 1,4-Butanediol
Objective: To synthesize poly(butylene cyclopentane-1,1-dicarboxylate) via melt polycondensation.
Materials:
-
This compound (1.0 eq)
-
1,4-Butanediol (1.2 eq, a slight excess is used to compensate for any loss due to volatilization)
-
Titanium(IV) isopropoxide (TTIP) (0.05-0.1 mol% relative to the dicarboxylate monomer)
-
Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
Procedure:
-
Reactor Setup: Charge the polymerization reactor with this compound, 1,4-butanediol, and the TTIP catalyst.
-
Stage 1: Transesterification and Oligomerization:
-
Purge the reactor with dry nitrogen for 15-20 minutes to remove any residual air.
-
Heat the reactor to 180-200°C under a slow stream of nitrogen.
-
Stir the reaction mixture. Methanol will begin to distill off as the transesterification reaction proceeds.
-
Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum, reducing the pressure to below 1 torr over a period of 30-60 minutes.
-
A significant increase in the viscosity of the reaction mixture will be observed as the molecular weight of the polymer increases.
-
Continue the reaction under high vacuum for an additional 3-5 hours. The end of the reaction is typically indicated by the stirrer torque reaching a plateau.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen and cool the reactor to room temperature.
-
The resulting polymer can be extruded from the reactor or dissolved in a suitable solvent (e.g., chloroform or dichloromethane) for further analysis.
-
-
Purification (Optional): The polymer can be purified by dissolving it in a minimal amount of a good solvent and precipitating it into a non-solvent like methanol to remove any unreacted monomers or low molecular weight oligomers.
Experimental Workflow Diagram
Caption: Workflow for the two-stage melt polycondensation.
Part 3: Predicted Polymer Properties and Characterization
The unique structure of the this compound monomer is expected to yield a polyester with distinct properties.
Predicted Properties:
| Property | Predicted Characteristic | Rationale |
| Glass Transition Temp. (Tg) | Elevated compared to analogous linear aliphatic polyesters. | The rigid cyclopentane ring restricts segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. The introduction of cycloaliphatic groups often improves the glass transition temperature.[1] |
| Crystallinity | Likely to be amorphous or have low crystallinity. | The non-planar, bulky cyclopentane ring with gem-dicarboxylate groups will disrupt chain packing and hinder the formation of a regular crystalline lattice. |
| Thermal Stability | Good to excellent. | The cycloaliphatic structure is inherently more stable than linear aliphatic chains at elevated temperatures. The incorporation of cycloaliphatic rings into the polymer backbone is known to improve thermal stability.[1] |
| Mechanical Properties | Potentially high modulus and hardness, but may be brittle. | The rigidity of the backbone will contribute to a stiff material. However, the likely amorphous nature might lead to lower impact strength compared to semi-crystalline polyesters. |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and THF. | The amorphous nature of the polymer should enhance its solubility compared to highly crystalline polyesters. |
| Biodegradability | Potentially biodegradable, but likely slower than polyesters derived from linear monomers. | The ester linkages are susceptible to hydrolysis. However, the steric hindrance around the carbonyl groups due to the cyclopentane ring may slow down the rate of enzymatic or hydrolytic degradation. |
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the resulting polymer and verify the incorporation of both monomer units.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds and the disappearance of hydroxyl groups from the diol.
Part 4: Potential Applications
The predicted properties of polyesters derived from this compound suggest several high-value applications:
-
Biomedical Materials and Drug Delivery: The potential for biodegradability, coupled with the rigidity and amorphous nature, could make these polymers suitable for creating drug delivery matrices where a specific degradation profile and mechanical integrity are required. The amorphous structure could allow for a more uniform dispersion of a therapeutic agent. Aliphatic polyesters are widely used for biomedical applications due to their biocompatibility and biodegradability.[1]
-
High-Performance Coatings and Adhesives: The good thermal stability and hardness could be advantageous in formulations for protective coatings or specialty adhesives that require high-temperature resistance and durability.
-
Specialty Engineering Plastics: As a component in copolyesters, the cyclopentane-1,1-dicarboxylate unit could be used to modify the properties of existing polyesters like PET or PBT, for instance, to increase their Tg for applications requiring better heat resistance.
Logical Relationship Diagram: From Monomer to Application
Caption: Relationship between monomer structure, polymer properties, and applications.
References
-
ResearchGate. (n.d.). Environmentally Friendly Copolyesters Containing 1,4‐Cyclohexane Dicarboxylate Units, 1‐Relationships Between Chemical Structure and Thermal Properties. Available at: [Link]
- Google Patents. (1996). Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
-
YouTube. (2023). Synthesis of Dimethyl Cyclopentane. Available at: [Link]
-
ResearchGate. (n.d.). The properties of polyesters as a function of difunctional acids. Available at: [Link]
-
RSC Publishing. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]
-
Master Organic Chemistry. (2022). Transesterification. Available at: [Link]
-
National Institutes of Health. (n.d.). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Available at: [Link]
-
Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.13: Polyesters. Available at: [Link]
- Google Patents. (2005). Method for preparing poly(1,4-cyclohexane-dicarboxylates).
-
ResearchGate. (2014). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. Available at: [Link]
-
PubMed. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Available at: [Link]
-
ResearchGate. (2007). Extremely Rapid Synthesis of Aliphatic Polyesters by Direct Polycondensation of 1:1 Mixtures of Dicarboxylic Acids and Diols Using Microwaves. Available at: [Link]
-
MDPI. (2021). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Available at: [Link]
-
ResearchGate. (2006). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. Available at: [Link]
-
ResearchGate. (2015). Acid-catalyzed transesterification and esterification in methanol: a theoretical cluster-continuum investigation of the mechanisms and free energy barriers. Available at: [Link]
-
The Essential Chemical Industry. (n.d.). Polyesters. Available at: [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. EP1598385A1 - Method for preparing poly(1,4-cyclohexane-dicarboxylates) - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Dimethyl Cyclopentane-1,1-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Dimethyl Cyclopentane-1,1-dicarboxylate as a Synthetic Precursor
This compound is a readily accessible and highly versatile building block in modern organic synthesis. Its geminal diester functionality, situated on a five-membered carbocyclic ring, offers a unique stereochemical and reactive environment for the construction of complex molecular architectures. The presence of two ester groups on the same carbon atom activates the methylene protons of the cyclopentane ring, facilitating a range of classical and contemporary organic transformations. This unique structural motif makes it an ideal starting material for the synthesis of spirocyclic heterocyclic compounds, which are of significant interest in medicinal chemistry due to their inherent three-dimensionality and novel pharmacological profiles.[1][2]
This guide provides detailed protocols and mechanistic insights for the synthesis of two important classes of spiro-heterocyclic compounds—pyrazoles and pyrimidines—commencing from this compound. The methodologies described herein are designed to be robust, scalable, and adaptable for the generation of diverse compound libraries for drug discovery and development programs.
Part 1: Synthesis of Spiro-pyrazolone Derivatives
The synthesis of pyrazole-containing scaffolds is a cornerstone of medicinal chemistry, with numerous approved drugs featuring this privileged heterocycle. The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the construction of the pyrazole ring.[3][4] In the case of this compound, a cyclocondensation reaction with hydrazine hydrate is expected to yield a spiro-pyrazolone derivative.
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the electrophilic carbonyl carbons of the diester. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining ester carbonyl group. Subsequent elimination of two molecules of methanol drives the reaction towards the formation of the stable heterocyclic aromatic pyrazolone ring system. The cyclopentane ring remains intact, resulting in a spirocyclic architecture where the C1 carbon of the cyclopentane is the spiro-atom.
Reaction Workflow: Synthesis of Spiro-pyrazolone
Caption: Workflow for the synthesis of a spiro-pyrazolone derivative.
Experimental Protocol: Synthesis of 6,6-dihydropyrazolo[1,2-a]pyrazole-1,5-dione
Materials:
-
This compound
-
Hydrazine hydrate
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.86 g, 10 mmol).
-
Add absolute ethanol (30 mL) to dissolve the diester.
-
Slowly add hydrazine hydrate (0.5 mL, 10 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
A white precipitate will form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to obtain the desired spiro-pyrazolone.
Expected Characterization Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the cyclopentane methylene protons and a broad singlet for the pyrazolone N-H proton. |
| ¹³C NMR | Resonances for the spiro-carbon, cyclopentane methylene carbons, and the carbonyl carbon of the pyrazolone ring.[5][6][7] |
| IR (KBr) | Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C-N stretching. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Part 2: Synthesis of Spiro-pyrimidine Derivatives
Pyrimidine and its derivatives are another class of heterocycles with immense significance in medicinal chemistry and biology, forming the core structure of nucleobases.[8][9] The condensation of 1,3-dicarbonyl compounds with urea or thiourea is a well-established method for the synthesis of pyrimidine-2,4-diones (barbiturates) or their thio-analogs.[10][11]
Mechanistic Rationale
Similar to the pyrazole synthesis, the reaction is initiated by the nucleophilic attack of a nitrogen atom from urea or thiourea on one of the ester carbonyls of this compound. This is followed by an intramolecular cyclization involving the second nitrogen atom and the remaining ester group. The reaction is typically catalyzed by a base, such as sodium ethoxide, which deprotonates the urea/thiourea, increasing its nucleophilicity. The subsequent elimination of two molecules of methanol affords the spiro-pyrimidine-dione or thione-dione derivative.
Reaction Workflow: Synthesis of Spiro-pyrimidine
Caption: Workflow for the synthesis of a spiro-pyrimidine derivative.
Experimental Protocol: Synthesis of Spiro[cyclopentane-1,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
Materials:
-
This compound
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
Procedure:
-
Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) in a dry 100 mL round-bottom flask under an inert atmosphere.
-
To this solution, add urea (0.60 g, 10 mmol) and stir until it dissolves.
-
Add this compound (1.86 g, 10 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 8-10 hours.
-
After the reflux period, cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure spiro-pyrimidine-dione.
Expected Characterization Data
| Technique | Expected Data |
| ¹H NMR | Signals for the cyclopentane methylene protons and broad singlets for the two N-H protons of the pyrimidine ring. |
| ¹³C NMR | Resonances for the spiro-carbon, cyclopentane methylene carbons, and the three carbonyl carbons of the pyrimidine-dione ring. |
| IR (KBr) | Strong absorption bands for N-H stretching and multiple C=O stretching frequencies. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Conclusion
The protocols detailed in these application notes provide a solid foundation for the synthesis of novel spiro-heterocyclic compounds from the versatile starting material, this compound. The inherent modularity of these cyclocondensation reactions allows for the facile introduction of diversity by utilizing substituted hydrazines, ureas, and thioureas, thus enabling the generation of focused compound libraries for biological screening. The straightforward nature of these transformations, coupled with the ready availability of the starting materials, makes these methods highly attractive for both academic research and industrial drug discovery efforts.
References
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Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. Organic & Biomolecular Chemistry. 2022. URL: [Link]
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Synthesis of Spirobicyclic Pyrazoles by Intramolecular Dipolar Cycloadditions/[1s, 5s] Sigmatropic Rearrangements. Organic Letters. 2019. URL: [Link]
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Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. Ahead of Print. URL: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. URL: [Link]
-
Synthesis of spiro‐pyrazolone‐cyclopropane‐oxindole reported by Du and co‐workers. ResearchGate. URL: [Link]
-
High Diastereoselective Synthesis of Spiro[Tetrahydrothiophene-3,3′-Pyrazol] with an All-Carbon Quaternary Stereocenter via [3 + 2] Cascade Michael/Michael Cyclization Catalyzed by DABCO. ResearchGate. 2025. URL: [Link]
-
A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. 2021. URL: [Link]
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Combination of 1H and 13C NMR Spectroscopy. Thieme. URL: [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. URL: [Link]
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Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. 2012. URL: [Link]
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1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. URL: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. URL: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. URL: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. 2017. URL: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. URL: [Link]
-
Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. URL: [Link]
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Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. URL: [Link]
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Spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4. National Institutes of Health. URL: [Link]
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(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. 2025. URL: [Link]
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Pyrimidine synthesis. Organic Chemistry Portal. URL: [Link]
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Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. URL: [Link]
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Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. Semantic Scholar. URL: [Link]
- Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. Google Patents.
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Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Con- tinuous–Flow Photochemistry. University of Southampton. 2020. URL: [Link]
-
(PDF) Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. ResearchGate. 2015. URL: [Link]
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Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. 2005. URL: [Link]
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(PDF) A review on heterocyclic moieties and their applications. ResearchGate. URL: [Link]
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Small Heterocycles in Multicomponent Reactions. ACS Publications. URL: [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. 2021. URL: [Link]
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1,1-Dimethylcyclopentane. National Institutes of Health. URL: [Link]
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A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. ResearchGate. 2018. URL: [Link]
-
Synthesis of Dimethyl Cyclopentane. YouTube. 2023. URL: [Link]
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. National Institutes of Health. 2023. URL: [Link]
-
Heterocycles, their Synthesis and Industrial Applications: A Review. ResearchGate. 2020. URL: [Link]
- Preparation of cyclopentane-1,1-diacetic acid and intermediate. Google Patents.
-
Cyclopentane, 1,1-dimethyl-. NIST WebBook. URL: [Link]
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Troubleshooting & Optimization
Preventing polymerization during the synthesis of Dimethyl cyclopentane-1,1-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl Cyclopentane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and high-yield synthesis while minimizing side reactions, particularly polymerization.
Introduction to the Synthesis and the Polymerization Challenge
The synthesis of this compound is a valuable process in the development of various pharmaceutical compounds. The most common route involves the dialkylation of dimethyl malonate with 1,4-dibromobutane. While seemingly straightforward, this reaction is often plagued by a significant side reaction: polymerization. This unwanted polymerization primarily occurs through a series of intermolecular Michael additions, leading to low yields of the desired cyclic product and a complex mixture of oligomers and polymers that can be challenging to separate.
This guide will provide a detailed understanding of the underlying mechanisms of both the desired cyclization and the competing polymerization, along with actionable strategies to favor the formation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during the synthesis of this compound?
A1: The primary cause of polymerization is an intermolecular Michael addition reaction.[1] Under basic conditions, the enolate of dimethyl malonate or the mono-alkylated intermediate can act as a nucleophile and attack another molecule of a mono-alkylated intermediate that has undergone elimination to form an α,β-unsaturated ester. This process can repeat, leading to the formation of long-chain polymers.
Q2: How does the choice of base impact the extent of polymerization?
A2: The choice of base is critical in controlling the reaction.[2][3] Strong, non-nucleophilic bases are generally preferred to ensure complete and rapid formation of the malonate enolate. However, a base that is too strong can promote side reactions. Milder bases like potassium carbonate can offer better control over the reaction.[3] It is also crucial to use a base that does not introduce water into the reaction, as this can lead to hydrolysis of the ester groups.[2]
Q3: Can the solvent system influence the formation of byproducts?
A3: Yes, the solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO are commonly used as they are effective at solvating the enolate and the cation of the base. However, the choice of solvent can also influence the rate of both the desired cyclization and the undesired polymerization. It is essential to use anhydrous (dry) solvents to prevent hydrolysis of the ester and quenching of the enolate.[2]
Q4: Is there an optimal temperature for this reaction to minimize polymerization?
A4: Lowering the reaction temperature is a common strategy to control the rate of reaction and improve selectivity for the desired product.[2] Running the reaction at a lower temperature can help to suppress the competing polymerization reaction, which often has a higher activation energy than the desired intramolecular cyclization.
Troubleshooting Guide
This troubleshooting guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product, with a significant amount of a viscous, intractable residue (polymer). | - Intermolecular Michael Addition: The mono-alkylated intermediate is polymerizing. - Incorrect Stoichiometry: An excess of the alkylating agent or base can promote polymerization. - High Reaction Temperature: Elevated temperatures can favor polymerization over cyclization. | - Optimize Stoichiometry: Use a slight excess of dimethyl malonate relative to the base and 1,4-dibromobutane.[2] - Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). - Slow Addition: Add the 1,4-dibromobutane slowly to the reaction mixture to maintain a low concentration of the electrophile.[2] |
| Presence of significant amounts of mono-alkylated product (1-bromo-4,4-dicarbomethoxybutane) in the final product mixture. | - Incomplete Reaction: The reaction may not have gone to completion. - Insufficient Base: Not enough base to drive the second alkylation. | - Increase Reaction Time: Allow the reaction to stir for a longer period. - Ensure Stoichiometry: Use at least two equivalents of base for the dialkylation. |
| Hydrolysis of the ester groups, leading to the formation of carboxylic acids. | - Presence of Water: The reaction was not carried out under anhydrous conditions. - Use of a Hydroxide Base: Bases like NaOH or KOH can cause saponification.[2] | - Use Anhydrous Reagents and Solvents: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. - Select a Non-Hydrolytic Base: Use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃). |
| Difficulty in separating the product from the starting materials and byproducts. | - Similar Boiling Points: The boiling points of dimethyl malonate, the mono-alkylated intermediate, and the desired product can be close.[2] | - Optimize for High Conversion: Focus on reaction conditions that maximize the yield of the desired product to simplify purification. - Column Chromatography: If distillation is ineffective, utilize column chromatography for separation. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to minimize polymerization by controlling key reaction parameters.
Materials:
-
Dimethyl malonate
-
1,4-dibromobutane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Base Addition: Carefully add sodium hydride (2.2 equivalents) to the stirring DMF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add dimethyl malonate (1.0 equivalent) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full enolate formation.
-
Alkylation: Add 1,4-dibromobutane (1.1 equivalents) dropwise to the reaction mixture at 0 °C over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired cyclization pathway and the undesired polymerization pathway.
Caption: Desired intramolecular cyclization pathway.
Caption: Undesired intermolecular polymerization pathway.
References
-
Indian Academy of Sciences. (n.d.). Enantioselective Michael addition of malonic esters to benzalacetophenone by using chiral phase transfer catalysts derived from. [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. [Link]
-
ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. [Link]
-
ResearchGate. (2025, August 8). Reversible Michael Additions: Covalent Inhibitors and Prodrugs. [Link]
-
Wikipedia. (n.d.). Dimethyl malonate. [Link]
-
Wikipedia. (n.d.). Michael reaction. [Link]
Sources
Technical Support Center: Characterization of Impurities in Dimethyl Cyclopentane-1,1-dicarboxylate Synthesis
Welcome to the technical support center for the synthesis of Dimethyl Cyclopentane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific organic synthesis. Our goal is to provide you with in-depth, actionable insights rooted in scientific principles to help you identify, characterize, and troubleshoot impurities, ensuring the integrity of your final product.
Section 1: Understanding the Synthesis and Potential Impurities
The synthesis of this compound typically proceeds via a malonic ester synthesis pathway.[1][2][3] This involves the dialkylation of dimethyl malonate with 1,4-dihalobutane. While seemingly straightforward, this reaction is susceptible to several side reactions that can introduce a variety of impurities into your product mixture. Understanding the origin of these impurities is the first critical step in troubleshooting.[4][5][6]
The Core Reaction: A Mechanistic Overview
The primary reaction involves the deprotonation of dimethyl malonate by a suitable base (e.g., sodium methoxide) to form a resonance-stabilized enolate.[7][8] This enolate then acts as a nucleophile, attacking the electrophilic carbon of 1,4-dihalobutane in an SN2 reaction. A second deprotonation and intramolecular alkylation event leads to the formation of the desired five-membered ring.
Common Impurities and Their Origins
A thorough understanding of potential side reactions is crucial for effective impurity profiling.[9] The following table outlines the most common impurities encountered in this synthesis, their likely origins, and their potential impact.
| Impurity Name | Structure | Origin | Potential Impact |
| Dimethyl 2-(4-halobutyl)malonate | (CH₃O₂C)₂CH(CH₂)₄X | Incomplete cyclization (mono-alkylation product).[10] | Can be difficult to separate from the desired product due to similar polarities. May react further in subsequent steps. |
| 1,8-Octanedioic acid, dimethyl ester | CH₃O₂C(CH₂)₆CO₂CH₃ | Intermolecular reaction between two molecules of mono-alkylated malonate. | Significantly different boiling point may allow for separation by distillation, but it represents a loss of yield. |
| Unreacted Dimethyl Malonate | (CH₃O₂C)₂CH₂ | Incomplete reaction or improper stoichiometry. | Can often be removed by washing with a basic aqueous solution, but its presence indicates suboptimal reaction conditions. |
| Dimethyl 2,2-bis(4-halobutyl)malonate | (CH₃O₂C)₂(C(CH₂)₄X)₂ | Dialkylation of the mono-alkylated intermediate before cyclization. | High molecular weight impurity that can complicate purification. |
| Hydrolyzed Products (Carboxylic Acids) | R-COOH | Presence of water during the reaction or workup.[10] | Can often be removed by an acid-base extraction, but indicates a need for more stringent anhydrous conditions. |
| Transesterified Products | e.g., Methyl ethyl malonate derivatives | Use of a non-matching alkoxide base (e.g., sodium ethoxide with dimethyl malonate).[10][11] | Introduces a mixture of esters that can be very difficult to separate. |
Visualizing the Synthetic and Impurity Pathways
The following diagram illustrates the intended synthetic route to this compound and the key side reactions that lead to common impurities.
Caption: Synthetic pathway and common side reactions.
Section 2: Analytical Characterization of Impurities
Once you have an understanding of the potential impurities, the next step is to identify and quantify them in your reaction mixture. A multi-technique approach is often necessary for unambiguous characterization.[6][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[13][14] It is particularly well-suited for analyzing the components of the this compound synthesis.
FAQ: How do I interpret the GC-MS data for my sample?
-
A: The gas chromatogram will show peaks corresponding to the different components in your mixture, separated by their boiling points and interactions with the GC column. The mass spectrum for each peak provides a fragmentation pattern that can be used to identify the compound. The desired product, this compound, has a molecular weight of 186.21 g/mol . Look for the molecular ion peak (M+) and characteristic fragment ions. Impurities will have different retention times and mass spectra. For example, unreacted dimethyl malonate will have a shorter retention time and a molecular weight of 132.12 g/mol .[15]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS instrument.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to those of known standards or library spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of molecules.[16][17][18][19] Both ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities.
FAQ: What are the key NMR signals to look for to confirm the presence of this compound?
-
A:
-
¹H NMR: You should expect to see a singlet for the six methyl protons of the two ester groups. The protons on the cyclopentane ring will appear as multiplets. The absence of a peak around 3.4 ppm would suggest the consumption of the starting dimethyl malonate.
-
¹³C NMR: Look for a quaternary carbon signal for the C1 of the cyclopentane ring, a signal for the carbonyl carbons of the ester groups, and a signal for the methyl carbons. The cyclopentane ring carbons will also have characteristic shifts.[18]
-
FAQ: How can NMR help identify the mono-alkylated impurity?
-
A: The ¹H NMR spectrum of the mono-alkylated impurity, Dimethyl 2-(4-halobutyl)malonate, will show a characteristic triplet for the proton on the alpha-carbon (the one between the two ester groups). It will also show signals corresponding to the four methylene groups of the butyl chain, with the one adjacent to the halogen being the most downfield.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture, particularly for less volatile or thermally labile compounds.
FAQ: When should I use HPLC instead of GC-MS?
-
A: HPLC is particularly useful for quantifying the purity of your final product after initial purification steps. It can also be used to monitor the progress of the reaction. If you suspect the presence of high-boiling point or thermally unstable impurities, HPLC is a better choice than GC-MS.
Section 3: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Low Yield of Desired Product
Q1: My overall yield is very low, and the main component in my crude mixture is unreacted dimethyl malonate. What went wrong?
-
A: This is a common issue and usually points to a problem with the deprotonation of the dimethyl malonate.
-
Insufficient Base: Ensure you are using at least two equivalents of base per equivalent of dimethyl malonate to drive the reaction to completion.
-
Inactive Base: The base may have degraded due to improper storage (e.g., exposure to moisture). Use freshly opened or properly stored base.
-
Reaction Temperature: The deprotonation and subsequent alkylation may require gentle heating to proceed at a reasonable rate. However, excessive heat can promote side reactions.
-
Q2: I have a significant amount of the mono-alkylated product, Dimethyl 2-(4-halobutyl)malonate, in my final mixture. How can I favor cyclization?
-
A: The formation of the mono-alkylated product is an intermediate step. Its accumulation suggests that the intramolecular cyclization is slow.
-
Reaction Time: The cyclization step may require a longer reaction time. Monitor the reaction by TLC or GC-MS to determine the optimal time.
-
Concentration: The intramolecular reaction is favored at lower concentrations (high dilution principle). Running the reaction in a larger volume of solvent can promote cyclization over intermolecular side reactions.
-
Presence of Unexpected Impurities
Q3: My GC-MS shows a significant peak with a higher molecular weight than my product, which I suspect is a dimer. How can I avoid this?
-
A: The formation of the dimer, 1,8-Octanedioic acid, dimethyl ester, is an intermolecular side reaction.
-
Slow Addition: Add the 1,4-dihalobutane slowly to the solution of the malonate enolate. This will keep the concentration of the alkylating agent low and favor the intramolecular reaction.
-
High Dilution: As mentioned previously, running the reaction at a lower concentration will disfavor intermolecular reactions.
-
Q4: I see evidence of carboxylic acids in my product (e.g., broad peak in ¹H NMR, baseline distortion in GC). What is the cause and how do I remove them?
-
A: The presence of carboxylic acids is due to the hydrolysis of the ester groups.
-
Anhydrous Conditions: Ensure all your glassware is flame-dried or oven-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: During the workup, you can remove carboxylic acid impurities by washing the organic layer with a mild aqueous base, such as sodium bicarbonate solution. Be cautious of emulsion formation.[20]
-
Purification Challenges
Q5: I'm having trouble separating my product from the impurities by column chromatography. What can I do?
-
A: If the polarities of your product and impurities are very similar, separation can be challenging.
-
Optimize Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.
-
Alternative Purification Methods: Consider vacuum distillation. The boiling points of the desired product and common impurities like the mono-alkylated product or the dimer may be sufficiently different to allow for separation. Recrystallization is another option if your product is a solid at room temperature.[21]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A systematic workflow for troubleshooting.
Section 4: References
-
NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society. [Link]
-
Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Chemical and analytical characterization of related organic impurities in drugs. PubMed. [Link]
-
(PDF) Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. [Link]
-
NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. American Chemical Society. [Link]
-
GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. [Link]
-
Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy. NIH. [Link]
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Organic Impurities in Chemical Drug Substances. Pharmaceutical Technology. [Link]
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C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane. Doc Brown's Chemistry. [Link]
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Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org. [Link]
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cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. [Link]
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Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]
-
GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF. ResearchGate. [Link]
-
¹H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). ResearchGate. [Link]
-
Preparation of esters of cyclopropane-1,1-dicarboxylic acid. Google Patents.
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Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS | Request PDF. ResearchGate. [Link]
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3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Malonic ester synthesis. Wikipedia. [Link]
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How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
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Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]
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Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. [Link]
-
Synthesis of Dimethyl Cyclopentane. YouTube. [Link]
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Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [Link]
-
Dimethyl 3-cyclopentene-1,1-dicarboxylate. PubChem. [Link]
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The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary. [Link]
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21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
-
MALONIC ACID DIESTERS. OECD Existing Chemicals Database. [Link]
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DIMETHYL MALONATE. Ataman Kimya. [Link]
-
Example: Malonic Esters. University of Illinois Chicago. [Link]
-
Preparation of cyclopentane-1,1-diacetic acid and intermediate. Google Patents.
-
Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. Troubleshooting [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Dimethyl Cyclopentane-1,1-dicarboxylate and Diethyl Cyclopentane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice between seemingly similar starting materials can have profound implications for reaction outcomes, efficiency, and scalability. This guide provides an in-depth technical comparison of the reactivity of two closely related diesters: dimethyl cyclopentane-1,1-dicarboxylate and diethyl cyclopentane-1,1-dicarboxylate. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison, but also to elucidate the underlying principles that govern their differential reactivity, supported by experimental data and detailed protocols.
Introduction: More Than Just a Methylene Group
At first glance, this compound and its diethyl analogue appear to be interchangeable building blocks. Both possess a geminal diester functional group on a cyclopentane ring, making them valuable precursors for the synthesis of a variety of cyclic compounds, including pharmaceuticals and natural products. The key distinction lies in the seemingly minor difference in their ester alkyl groups: methyl versus ethyl. However, this subtle variation in molecular architecture gives rise to tangible differences in their chemical behavior, primarily driven by steric and electronic effects.
The smaller size of the methyl group in this compound generally leads to a higher reaction rate in nucleophilic substitution reactions at the carbonyl carbon and the alpha-carbon, due to reduced steric hindrance.[1] Conversely, the slightly more electron-donating nature of the ethyl group can have a subtle influence on the electron density of the ester carbonyls.[2] This guide will explore these differences in the context of several key chemical transformations.
Comparative Reactivity Analysis
Hydrolysis: A Tale of Two Steric Profiles
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): In base-catalyzed hydrolysis, the rate-determining step is typically the nucleophilic attack of a hydroxide ion on the ester carbonyl. The bulkier ethyl groups in diethyl cyclopentane-1,1-dicarboxylate present a greater steric barrier to the approaching nucleophile compared to the methyl groups of the dimethyl ester.[1] Consequently, this compound is expected to undergo saponification at a faster rate.
Acid-Catalyzed Hydrolysis: The mechanism of acid-catalyzed hydrolysis is more complex, but it also involves nucleophilic attack by water on the protonated carbonyl. While electronic effects are also at play, steric hindrance around the carbonyl group remains a significant factor. Therefore, the dimethyl ester is also anticipated to hydrolyze more readily under acidic conditions.
| Reaction | Substrate | Typical Conditions | Product | Reported Yield | Reference |
| Basic Hydrolysis | Diethyl Cyclopentane-1,1-dicarboxylate | 1. KOH, Ethanol, Reflux; 2. HCl | Cyclopentane-1,1-dicarboxylic acid | Good (Qualitative) | [Organic Syntheses] |
| Acidic Hydrolysis | Diethyl Cyclopentane-1,1-dicarboxylate | Conc. HCl, Heat | Cyclopentane-1,1-dicarboxylic acid | Not specified | [3] |
| Basic Hydrolysis | This compound | 50% aq. KOH, Heat | Cyclopentane-1,1-dicarboxylic acid | High (Qualitative) | [4] |
Reduction to Diols: The Role of Hydride Accessibility
The reduction of diesters to their corresponding diols is a common transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Similar to hydrolysis, the accessibility of the carbonyl carbon to the hydride nucleophile is a key factor influencing the reaction rate.
The less sterically encumbered carbonyl groups of this compound should allow for a more facile attack by the bulky aluminohydride species, potentially leading to a faster and more efficient reduction compared to the diethyl ester under the same conditions.
| Reaction | Substrate | Reagent | Solvent | Product | Reported Yield | Reference |
| Reduction | Diethyl Phthalate (analogue) | LiAlH₄ | Ether | 1,2-Benzenedimethanol | 93% | [5] |
| Reduction | trans-Dimethyl Cyclopentane-1,2-dicarboxylate (related compound) | LiAlH₄ | THF | trans-1,2-Bishydroxymethylcyclopentane | Not specified | [6] |
Note: A direct comparison of yields for the reduction of the title compounds was not found. The provided data is for analogous or related structures to illustrate typical reaction efficiency.
Krapcho Decarboxylation: An SN2-Driven Reactivity Difference
The Krapcho decarboxylation is a valuable reaction for the selective removal of one ester group from a geminal diester. The reaction proceeds via an SN2 mechanism where a nucleophile, typically a halide ion in a polar aprotic solvent like DMSO, attacks the alkyl group of the ester.
This is where the difference between the methyl and ethyl groups is particularly pronounced. Methyl groups are significantly more susceptible to SN2 attack than ethyl groups due to their minimal steric hindrance.[1][3] Therefore, this compound is expected to undergo Krapcho decarboxylation much more readily than its diethyl counterpart.[1][3] This reaction is often performed at high temperatures, and the lower reactivity of the ethyl ester may necessitate harsher conditions or longer reaction times.
| Reaction | Substrate | Conditions | Product | Reactivity Trend | Reference |
| Krapcho Decarboxylation | This compound | NaCl, DMSO, H₂O, ~150 °C | Methyl cyclopentanecarboxylate | Faster | [1][3] |
| Krapcho Decarboxylation | Diethyl Cyclopentane-1,1-dicarboxylate | NaCl, DMSO, H₂O, ~150 °C | Ethyl cyclopentanecarboxylate | Slower | [3] |
Alkylation of the α-Carbon: Steric Hindrance in Enolate Chemistry
While the cyclopentane-1,1-dicarboxylates lack an enolizable proton on the α-carbon, the principles of steric hindrance are crucial when considering the reactivity of related enolizable diesters, such as malonates. The formation of an enolate and its subsequent alkylation are sensitive to the steric environment around the α-carbon. Bulky ester groups can hinder the approach of both the base for deprotonation and the electrophile for alkylation. This general principle suggests that for related systems, the dimethyl ester would likely exhibit greater reactivity in alkylation reactions.
Experimental Protocols
The following protocols are representative examples for the key transformations discussed.
Protocol 1: Base-Catalyzed Hydrolysis of Diethyl Cyclopentane-1,1-dicarboxylate
Objective: To synthesize cyclopentane-1,1-dicarboxylic acid from diethyl cyclopentane-1,1-dicarboxylate.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve diethyl cyclopentane-1,1-dicarboxylate in ethanol.
-
Add a solution of potassium hydroxide in ethanol.
-
Heat the mixture at reflux for 2 hours.
-
After cooling, remove the ethanol by distillation.
-
Evaporate the remaining mixture to dryness.
-
Dissolve the residue in a minimum amount of hot water.
-
Acidify the solution with concentrated hydrochloric acid.
-
Cool the solution to induce crystallization of cyclopentane-1,1-dicarboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Caption: Workflow for the basic hydrolysis of diethyl cyclopentane-1,1-dicarboxylate.
Protocol 2: Reduction of a Diester with Lithium Aluminum Hydride (Representative)
Objective: To synthesize the corresponding diol from a diester. This protocol is adapted from the reduction of related esters.[5][6]
Methodology:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the diester (dimethyl or diethyl cyclopentane-1,1-dicarboxylate) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purify the product by distillation or recrystallization.
Caption: General workflow for the reduction of a diester with LiAlH₄.
Conclusion
The choice between this compound and diethyl cyclopentane-1,1-dicarboxylate is a nuanced one that should be guided by the specific requirements of the intended chemical transformation. For reactions where steric hindrance is a critical factor, such as SN2-type reactions (e.g., Krapcho decarboxylation) and nucleophilic additions to the carbonyl group (e.g., hydrolysis and reduction), the dimethyl ester is the more reactive substrate. This increased reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
Conversely, for applications where this enhanced reactivity is not a prerequisite, the diethyl ester remains a viable and commonly used alternative. Factors such as cost, availability, and the specific solubility properties of the downstream products may also influence the decision. Ultimately, a thorough understanding of the mechanistic underpinnings of the desired reaction will enable the discerning scientist to make the optimal choice between these two valuable synthetic building blocks.
References
- Krapcho, A. P. The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Organic Reactions, 2007, 69, 1-638.
- Krapcho, A. P. Synthetic applications of the Krapcho reaction. Synthesis, 1982, 1982 (10), 805-822.
- Organic Syntheses, Coll. Vol. 4, p.271 (1963); Vol. 34, p.34 (1954).
- Pozo C., J. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
- Eaton, P. E.; Cole, T. W. The Cubane System. Journal of the American Chemical Society, 1964, 86(15), 3157–3158.
- Cope, A. C.; Ciganek, E. N,N-Dimethylcyclohexylmethylamine. Organic Syntheses, 1959, 39, 19.
Sources
A Senior Application Scientist's Guide to Cyclopentane-1,1-dicarboxylates in Organic Synthesis
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of cyclopentane-1,1-dicarboxylates, offering insights into their synthesis, reactivity, and application, benchmarked against relevant chemical analogs. Our focus is on delivering field-proven insights and robust experimental data to empower your synthetic strategies.
Introduction: The Strategic Value of a Constrained Scaffold
Cyclopentane rings are prevalent structural motifs in a vast array of biologically active molecules and natural products. Their conformational flexibility, however, can be a double-edged sword in drug design, potentially leading to entropic penalties upon binding to a biological target. Cyclopentane-1,1-dicarboxylates offer a synthetically accessible and versatile platform to introduce the cyclopentyl scaffold while providing functional handles for further molecular elaboration. The geminal dicarboxylate moiety not only activates the methylene protons of the ring, facilitating a range of classical organic transformations, but also serves as a precursor to mono-carboxylic acids, ketones, and can be instrumental in the construction of spirocyclic systems.
This guide will explore the nuances of preparing and utilizing these valuable building blocks, with a comparative lens on their performance against other cyclic and acyclic malonate derivatives. We will delve into the causality behind experimental choices, ensuring that the provided protocols are not just recipes, but self-validating systems for reproducible success in your laboratory.
I. Synthesis of Cyclopentane-1,1-dicarboxylates: A Comparative Overview
The most common and direct route to diethyl cyclopentane-1,1-dicarboxylate is the malonic ester synthesis, involving the dialkylation of diethyl malonate with a suitable 1,4-dihalobutane. This method stands as a cornerstone of introductory organic chemistry and remains a reliable tool for constructing the cyclopentane ring.
Malonic Ester Synthesis: The Workhorse Approach
The reaction proceeds via a double SN2 reaction. A base, typically sodium ethoxide, is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This nucleophile then displaces a halide from 1,4-dihalobutane. A second equivalent of base removes the remaining acidic proton, and an intramolecular SN2 reaction closes the five-membered ring.
Caption: Workflow for the synthesis of diethyl cyclopentane-1,1-dicarboxylate via malonic ester synthesis.
Comparative Analysis of Synthetic Routes:
While the malonic ester synthesis is robust, its efficiency can be compared with other methods for synthesizing related cyclic structures.
| Synthetic Method | Target Ring Size | Typical Dihaloalkane | Base | Typical Yield (%) | Key Considerations |
| Malonic Ester Synthesis | 3 | 1,2-Dibromoethane | NaOEt/Phase Transfer | 66-73[1] | Prone to side reactions; purification can be challenging.[1] |
| Malonic Ester Synthesis | 4 | 1,3-Dibromopropane | NaOEt | ~55 | Moderate yields. |
| Malonic Ester Synthesis | 5 | 1,4-Dibromobutane | NaOEt | ~60-70 | Good yields for the five-membered ring. |
| Malonic Ester Synthesis | 6 | 1,5-Dibromopentane | NaOEt | ~50-60 | Yields may be slightly lower than for cyclopentane due to entropic factors. |
Experimental Protocol: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
This protocol is adapted from established procedures for malonic ester synthesis of cyclic compounds.
Materials:
-
Diethyl malonate
-
1,4-Dibromobutane
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Formation of the Enolate: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.
-
First Alkylation: Add 1,4-dibromobutane (1.0 eq) to the reaction mixture and heat to reflux. Monitor the reaction by TLC until the starting malonate is consumed.
-
Cyclization: Add a second equivalent of sodium ethoxide solution to the reaction mixture and continue to reflux. Monitor the formation of the cyclic product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl cyclopentane-1,1-dicarboxylate as a colorless oil.
Causality in Experimental Choices:
-
Choice of Base: Sodium ethoxide is chosen as the base to avoid transesterification of the diethyl ester.
-
Solvent: Absolute ethanol is used to ensure anhydrous conditions, preventing hydrolysis of the ester and quenching of the enolate.
-
Order of Addition: Adding the dihaloalkane to the pre-formed enolate minimizes side reactions such as the dialkylation of the dihaloalkane.
II. Reactivity and Applications: A Comparative Perspective
The reactivity of cyclopentane-1,1-dicarboxylates is largely dictated by the presence of the two ester groups on the same carbon atom. This structural feature allows for a range of transformations, making it a versatile intermediate in organic synthesis.
A. Decarboxylation: Accessing Monofunctionalized Cyclopentanes
One of the most common applications of malonic esters is their conversion to carboxylic acids via hydrolysis and subsequent decarboxylation.[2] Heating the dicarboxylic acid intermediate readily expels one molecule of carbon dioxide to furnish cyclopentanecarboxylic acid.
Caption: Decarboxylation of diethyl cyclopentane-1,1-dicarboxylate to cyclopentanecarboxylic acid.
Comparative Reactivity in Decarboxylation:
B. Knoevenagel Condensation: Carbon-Carbon Bond Formation
The active methylene protons of cyclopentane-1,1-dicarboxylates can participate in Knoevenagel condensations with aldehydes and ketones.[5][6] This reaction provides a route to α,β-unsaturated products.
Comparative Performance in Knoevenagel Condensation:
The reactivity of cyclic dicarboxylates in Knoevenagel condensations can be compared to their acyclic counterparts.
| Active Methylene Compound | Aldehyde/Ketone | Catalyst | Typical Conditions | Reactivity Comparison |
| Diethyl Malonate | Benzaldehyde | Piperidine/Acetic Acid | Reflux in toluene | Standard reactivity. |
| Diethyl Cyclopentane-1,1-dicarboxylate | Benzaldehyde | Piperidine/Acetic Acid | Reflux in toluene | Similar reactivity to acyclic malonates, but the steric bulk of the cyclopentyl group may influence reaction rates. |
| Diethyl Cyclohexane-1,1-dicarboxylate | Benzaldehyde | Piperidine/Acetic Acid | Reflux in toluene | Potentially slower reaction rates compared to the cyclopentane analog due to increased steric hindrance. |
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde
Materials:
-
Diethyl cyclopentane-1,1-dicarboxylate
-
Benzaldehyde
-
Piperidine
-
Glacial acetic acid
-
Toluene
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl cyclopentane-1,1-dicarboxylate (1.0 eq), benzaldehyde (1.0 eq), piperidine (0.1 eq), and glacial acetic acid (0.1 eq) in toluene.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
C. Synthesis of Spirocycles
The gem-dicarboxylate functionality of cyclopentane-1,1-dicarboxylates is an excellent starting point for the synthesis of spirocyclic compounds. Alkylation with a dihaloalkane, followed by cyclization, can lead to the formation of a second ring spiro-fused to the cyclopentane core.
Sources
Spectroscopic comparison of substituted vs. unsubstituted Dimethyl cyclopentane-1,1-dicarboxylate
<_ _= "The user wants a detailed spectroscopic comparison between unsubstituted and substituted dimethyl cyclopentane-1,1-dicarboxylate.
Here's a plan to structure the response:
Part 1: Introduction
-
Start with the importance of spectroscopic analysis in structural elucidation and quality control for compounds like this compound, especially in the context of drug development where minor structural changes can significantly impact biological activity.
-
Briefly introduce the key spectroscopic techniques to be discussed: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Part 2: Spectroscopic Profile of Unsubstituted this compound
-
This section will serve as the baseline for comparison.
-
¹H NMR: Describe the expected chemical shifts and splitting patterns for the protons on the cyclopentane ring and the methyl esters. Due to symmetry, the ring protons will likely show complex multiplets. The methyl protons will be a singlet.
-
¹³C NMR: Detail the number of unique carbon signals and their approximate chemical shifts. Mention the quaternary carbon, the carbonyl carbons, the ring methylene carbons, and the methoxy carbons.
-
IR Spectroscopy: Identify the key vibrational frequencies, focusing on the C=O stretch of the ester, the C-O stretches, and the C-H stretches of the alkane ring.
-
Mass Spectrometry: Describe the expected molecular ion peak and common fragmentation patterns for a cyclic diester, such as loss of a methoxy group or cleavage of the ester functionality.
Part 3: The Impact of Substitution on Spectroscopic Properties
-
This is the core of the comparison. I will discuss how different types of substituents (e.g., alkyl, electronegative atoms, aromatic rings) on the cyclopentane ring would alter the spectra.
-
NMR Spectroscopy (¹H and ¹³C):
-
Causality: Explain how substituents break the symmetry of the ring, leading to more complex spectra.
-
Chemical Shift: Discuss the influence of electronic effects (inductive and anisotropic) of the substituent on the chemical shifts of nearby protons and carbons. For example, an electron-withdrawing group will deshield nearby nuclei, shifting their signals downfield.
-
Coupling Constants: Briefly touch upon how substitution can alter dihedral angles and thus affect proton-proton coupling constants.
-
-
IR Spectroscopy:
-
Causality: Explain how substituents can alter the vibrational modes of the molecule.
-
Frequency Shifts: Describe how the electronic nature of the substituent can shift the C=O stretching frequency. For instance, conjugation with a double bond or aromatic ring will lower the frequency.
-
New Bands: Mention that the substituent itself will introduce new characteristic absorption bands (e.g., C=C stretch for an alkene, aromatic C-H stretches).
-
-
Mass Spectrometry:
-
Causality: Explain how substituents can influence fragmentation pathways by stabilizing or destabilizing certain fragment ions.
-
New Fragmentation Patterns: Discuss how the substituent can introduce new, characteristic fragmentation pathways, which can be diagnostic for its presence and position.
-
Part 4: Data Presentation and Experimental Protocols
-
Comparative Data Tables: Create tables summarizing the expected spectroscopic data (¹H NMR shifts, ¹³C NMR shifts, key IR frequencies, and major MS fragments) for the unsubstituted compound and a few representative substituted examples (e.g., a methyl-substituted and a phenyl-substituted analogue).
-
Experimental Protocols: Provide standardized, step-by-step protocols for acquiring high-quality NMR, IR, and MS data for these types of compounds. This will include sample preparation, instrument parameters, and data processing.
-
Visualizations (Graphviz):
-
Create a DOT script for a workflow diagram illustrating the overall process of spectroscopic analysis from sample preparation to data interpretation.
-
Create a second DOT script to visualize the logical relationship between the type of substituent and the expected changes in the spectroscopic data.
-
Part 5: Trustworthiness and Self-Validation
-
Throughout the guide, I will emphasize the importance of using a combination of spectroscopic techniques for unambiguous structure determination. For instance, how MS provides the molecular weight, IR confirms functional groups, and NMR provides the detailed connectivity. This multi-faceted approach is a self-validating system.
Part 6: Authoritative Grounding and References
-
I will cite authoritative sources (peer-reviewed articles, spectroscopy textbooks, and databases) to support the explanations of spectroscopic principles and to provide references for the experimental protocols.
-
A complete, numbered reference list with clickable URLs will be provided at the end.
This structure will allow for a comprehensive, in-depth technical guide that fulfills all the user's requirements, presenting the information in a logical and expert manner suitable for the target audience."
Introduction: The Imperative of Structural Precision in Molecular Science
In the realm of chemical research and pharmaceutical development, the precise structural characterization of a molecule is paramount. Even minor alterations to a chemical scaffold can profoundly influence its physical, chemical, and biological properties. This compound and its derivatives are versatile building blocks in organic synthesis, and a thorough understanding of their structural nuances is crucial for their effective application. This guide provides a detailed comparative analysis of the spectroscopic signatures of unsubstituted this compound versus its substituted counterparts, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret spectral data, understand structure-spectra relationships, and confidently elucidate the structures of these important compounds.
Spectroscopic Profile of Unsubstituted this compound
The unsubstituted parent compound, this compound, serves as our baseline for spectroscopic comparison. Its symmetrical structure gives rise to a relatively simple and predictable set of spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by two main signals. The six protons of the two equivalent methyl ester groups will appear as a sharp singlet, typically in the range of 3.6-3.7 ppm. The eight protons on the cyclopentane ring are chemically equivalent in pairs due to the molecule's symmetry but will exhibit complex second-order coupling, resulting in multiplets in the region of 1.5-2.0 ppm. The complexity of these multiplets arises from the small differences in chemical shifts between the various ring protons[1].
-
¹³C NMR: The carbon-13 NMR spectrum is expected to show four distinct signals, reflecting the symmetry of the molecule.
-
The two equivalent carbonyl carbons of the ester groups will appear in the downfield region, around 170-175 ppm.
-
The quaternary carbon at the 1-position of the cyclopentane ring will be observed in the range of 50-60 ppm.
-
The four methylene carbons of the cyclopentane ring will give rise to a single signal around 25-35 ppm[2].
-
The two equivalent methyl carbons of the ester groups will appear upfield, typically between 50-55 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. For this compound, the key absorption bands are:
-
A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ , characteristic of the C=O stretching vibration of a saturated aliphatic ester[3][4][5].
-
Two or more strong bands in the 1000-1300 cm⁻¹ range, corresponding to the C-O stretching vibrations of the ester groups[5].
-
C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentane ring and methyl groups will be observed just below 3000 cm⁻¹ (typically around 2850-2960 cm⁻¹)[6].
-
C-H bending vibrations for the methylene groups are expected around 1460 cm⁻¹ [6].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
The molecular ion peak (M⁺) for this compound (C₉H₁₄O₄) would be observed at m/z 186.21.
-
Common fragmentation pathways for esters include the loss of an alkoxy group (-OCH₃), leading to a fragment at M-31 .
-
Another significant fragmentation is the cleavage of the bond alpha to the carbonyl group, which can result in various charged species[7][8]. The stability of fragment ions plays a crucial role in determining the fragmentation pathways[9].
The Influence of Substitution on Spectroscopic Signatures
The introduction of a substituent onto the cyclopentane ring dramatically alters the molecule's symmetry and electronic environment, leading to significant and predictable changes in its spectroscopic data.
Impact on NMR Spectra
The primary effect of substitution is the disruption of the molecule's symmetry, making previously equivalent nuclei non-equivalent.
-
¹H NMR:
-
Chemical Shift: The position of the substituent dictates which protons are most affected. Electron-withdrawing substituents (e.g., halogens, nitro groups) will deshield nearby protons, causing their signals to shift downfield (to a higher ppm value). Conversely, electron-donating groups (e.g., alkyl groups) will cause a smaller, upfield shift. The magnitude of this effect is distance-dependent[10]. Aromatic substituents will introduce significant anisotropic effects, leading to both upfield and downfield shifts for nearby protons depending on their orientation relative to the aromatic ring.
-
Splitting Patterns: With the loss of symmetry, the ring protons will no longer be equivalent, leading to a more complex spectrum with multiple distinct multiplets. The coupling constants (J-values) between adjacent protons can provide valuable information about the stereochemistry of the substituents.
-
-
¹³C NMR:
-
Number of Signals: A substituent on the ring will break the symmetry, resulting in an increased number of signals in the ¹³C NMR spectrum. For a monosubstituted this compound, one would expect to see up to nine distinct carbon signals.
-
Chemical Shift: The chemical shift of the carbon bearing the substituent will be significantly affected. Electronegative substituents will cause a substantial downfield shift of the attached carbon. The effect on other carbons in the ring diminishes with distance.
-
Impact on IR Spectra
Substituents can influence the vibrational frequencies of existing functional groups and introduce new characteristic absorption bands.
-
Carbonyl (C=O) Stretch: The electronic nature of the substituent can subtly alter the C=O stretching frequency. Electron-withdrawing groups tend to increase the frequency, while conjugation with a double bond or an aromatic ring will decrease the frequency by 20-30 cm⁻¹[3][4].
-
New Absorption Bands: The substituent itself will introduce new peaks. For example, a hydroxyl (-OH) group will show a broad absorption in the 3200-3600 cm⁻¹ region, while a carbon-carbon double bond (C=C) will exhibit a stretching vibration around 1640-1680 cm⁻¹[4].
Impact on Mass Spectra
Substituents can introduce new fragmentation pathways, providing valuable clues about their identity and location.
-
Molecular Ion Peak: The mass of the molecular ion peak will, of course, increase by the mass of the substituent.
-
Fragmentation Patterns: The substituent can direct the fragmentation of the molecule. For instance, a substituent that can form a stable radical or cation will favor cleavage at an adjacent bond. Aromatic substituents often lead to prominent fragment ions corresponding to the aromatic moiety. The fragmentation of cyclic compounds can be complex, often involving ring opening and subsequent cleavages[11].
Comparative Data Summary
| Spectroscopic Feature | Unsubstituted | 3-Methyl Substituted (Example) | 3-Phenyl Substituted (Example) |
| ¹H NMR (δ, ppm) | Ring H: ~1.5-2.0 (m)OCH₃: ~3.6-3.7 (s) | Ring H: ~1.0-2.5 (multiple m)CH₃: ~0.9-1.0 (d)OCH₃: ~3.6-3.7 (two s) | Ring H: ~1.8-3.0 (multiple m)OCH₃: ~3.6-3.8 (two s)Aromatic H: ~7.2-7.4 (m) |
| ¹³C NMR (# signals) | 4 | 9 | 9 (plus aromatic signals) |
| IR (ν, cm⁻¹) | C=O: 1735-1750C-O: 1000-1300 | C=O: ~1735-1750C-O: ~1000-1300 | C=O: ~1730-1745C-O: ~1000-1300Aromatic C=C: ~1600, 1450 |
| MS (m/z) | M⁺: 186M-31: 155 | M⁺: 200M-15: 185M-31: 169 | M⁺: 262M-31: 231Fragment at 77 (C₆H₅⁺) |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024 or more scans, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Protocol 2: IR Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (NaCl or KBr) to create a thin film. For solid samples, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is required. For this class of compounds, EI is common.
-
Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph - GC/MS).
-
For EI, use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizing the Analytical Workflow
Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of organic compounds.
Logical Framework: Substituent Effects on Spectra
Caption: Logical relationship between substituent properties and resulting spectroscopic changes.
Conclusion: An Integrated Approach to Structural Verification
The spectroscopic comparison of substituted versus unsubstituted this compound highlights a fundamental principle in analytical chemistry: structure dictates spectra. While the unsubstituted compound presents a relatively straightforward spectroscopic profile due to its high symmetry, the introduction of any substituent leads to predictable and interpretable changes across NMR, IR, and MS platforms. For researchers in organic synthesis and drug discovery, a comprehensive understanding of these substituent-induced spectral shifts is not merely academic; it is a critical tool for reaction monitoring, quality control, and the unambiguous confirmation of molecular identity. By employing these techniques in concert, scientists can achieve a high degree of confidence in their structural assignments, ensuring the integrity and reproducibility of their research.
References
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Mass spectrometric study of six cyclic esters. (2000). Rapid Communications in Mass Spectrometry, 14(9), 765-771. Available at: [Link]
-
Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]
-
12.8 Infrared Spectra of Some Common Functional Groups. (2023). OpenStax. Available at: [Link]
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5.2 Chemical Shift. (2015). MRI Questions. Available at: [Link]
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GCMS Section 6.14 - Fragmentation of Esters. (n.d.). Whitman College. Retrieved from [Link]
-
What are the common fragments in mass spectrometry for esters? (n.d.). TutorChase. Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]
-
Diethyl 1,1-cyclopentanedicarboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Mass spectrometric study of six cyclic esters. (2000). ResearchGate. Available at: [Link]
-
Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (2014). Ingenta Connect. Available at: [Link]
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How many unique ¹³C NMR signals exist in the spectrum for the compound? (2024). Brainly. Available at: [Link]
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Fragmentation of fatty acid alkyl esters. (n.d.). ResearchGate. Retrieved from [Link]
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IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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1,1-Dimethylcyclopentane - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]
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This compound. (n.d.). Stenutz. Retrieved from [Link]
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1,1-Dimethylcyclopentane. (n.d.). PubChem. Retrieved from [Link]
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Dimethyl 3-cyclopentene-1,1-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]
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12.2: Spectroscopic Properties of Cyclohexanes. (2021). Chemistry LibreTexts. Available at: [Link]
- Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. (1999). Google Patents.
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Infrared spectrum of cyclopentane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Sam Houston State University. Retrieved from [Link]
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Substituted effects on bonding characteristics of cyclopentane-1,3-diyl diradicals monitored by time-resolved infrared spectroscopy. (2023). Semantic Scholar. Available at: [Link]
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Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. (n.d.). Semantic Scholar. Retrieved from [Link]
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H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate. Retrieved from [Link]
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1,3-Dimethylcyclopentane. (n.d.). PubChem. Retrieved from [Link]
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Vicinal Dicarboxylation of an Alkene: cis -1-Methylcyclopentane-1,2-dicarboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]
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Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University. Retrieved from [Link]
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Synthesis of Dimethyl Cyclopentane. (2023). YouTube. Available at: [Link]
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Vibrational Spectra and Structure of Cyclopentane and its Isotopomers. (2006). ResearchGate. Available at: [Link]
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How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. Available at: [Link]
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C-13 nmr spectrum of cyclopentane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Vibrational Spectra of Substituted Cyclobutane Compounds. (n.d.). DTIC. Retrieved from [Link]
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Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved from [Link]
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The Vibrational Analysis of Cyclopentanone. (2006). ResearchGate. Available at: [Link]
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A stereoselective route to vicinally substituted cyclopentane- and cyclobutane-carboxylates. (n.d.). ScienceDirect. Retrieved from [Link]
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Substituent Effects on the NMR Chemical Shifts of. (n.d.). Amanote Research. Retrieved from [Link]
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Vibrational Spectra and Structure of Small-Ring Compounds. X. Spectroscopic Evidence for Pseudorotation in Cyclopentane. (n.d.). Semantic Scholar. Available at: [Link]
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Fluxional nature in cyclohexane and cyclopentane: spherical conformational landscape model revisited. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthetic Methodologies for Dimethyl Cyclopentane-1,1-dicarboxylate
Introduction
Dimethyl cyclopentane-1,1-dicarboxylate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. Its geminal dicarboxylate functionality on a five-membered ring provides a versatile scaffold for further chemical transformations. The efficient and scalable synthesis of this molecule is, therefore, of considerable interest to the scientific community. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the most appropriate method for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound primarily revolves around two classical and robust methodologies: the Malonic Ester Synthesis and the Dieckmann Condensation. While both can theoretically yield the desired product, they proceed via distinct mechanistic pathways, offering different advantages in terms of starting material availability, reaction conditions, and scalability. This guide will also explore a significant process intensification strategy for the Malonic Ester Synthesis through the application of Phase-Transfer Catalysis.
Method 1: The Malonic Ester Synthesis – A Classic Route to Cycloalkane Dicarboxylates
The Malonic Ester Synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry and represents the most direct and commonly cited route for the preparation of cycloalkane-1,1-dicarboxylates. The fundamental principle of this method lies in the alkylation of the highly acidic α-carbon of a malonic ester with a suitable dihaloalkane, followed by intramolecular cyclization.
Causality of Experimental Choices
The choice of reagents and conditions in the Malonic Ester Synthesis is dictated by the need to facilitate two key sequential reactions: the deprotonation of dimethyl malonate and the subsequent nucleophilic substitution to form the cyclopentane ring.
-
Base Selection: A moderately strong base is required to deprotonate the dimethyl malonate, forming a resonance-stabilized enolate. Sodium ethoxide (NaOEt) or potassium carbonate (K2CO3) are commonly employed. The choice of base can influence the reaction rate and yield. Stronger bases like sodium hydride (NaH) can also be used, but may lead to side reactions if not handled carefully.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically chosen to dissolve the reagents and stabilize the transition states of the nucleophilic substitution reactions.
-
Dihaloalkane: For the synthesis of a cyclopentane ring, 1,4-dibromobutane or 1,4-dichlorobutane is the required electrophile. While 1,4-dibromobutane is more reactive, 1,4-dichlorobutane is often a more cost-effective option for large-scale synthesis.
Experimental Protocol: Malonic Ester Synthesis
-
Deprotonation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl malonate (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (2.2 eq.) to the solution.
-
Alkylation: To the stirred suspension, add 1,4-dibromobutane (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Workflow Diagram: Malonic Ester Synthesis
Caption: Workflow for the Malonic Ester Synthesis of this compound.
Method 2: Phase-Transfer Catalysis (PTC) – An Enhanced Malonic Ester Synthesis
A significant improvement to the classical Malonic Ester Synthesis involves the use of a phase-transfer catalyst (PTC). This technique is particularly advantageous when dealing with reactions between reagents that are soluble in different, immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate). The PTC facilitates the transfer of the reactive anion (the malonate enolate) from the aqueous or solid phase to the organic phase where the reaction with the dihaloalkane occurs.
Causality of Experimental Choices
The introduction of a phase-transfer catalyst allows for milder reaction conditions and can improve yields and reaction rates.
-
Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), are common phase-transfer catalysts. They form an ion pair with the malonate enolate, rendering it soluble in the organic phase.
-
Biphasic System: The reaction can be carried out in a biphasic system, often consisting of an organic solvent (e.g., toluene or dichloromethane) and a concentrated aqueous solution of the base (e.g., NaOH or K₂CO₃). This eliminates the need for expensive and high-boiling point anhydrous solvents like DMF.
Experimental Protocol: PTC Malonic Ester Synthesis
-
Reaction Setup: To a round-bottom flask, add dimethyl malonate (1.0 eq.), 1,4-dibromobutane (1.1 eq.), and tetrabutylammonium bromide (0.05 eq.) in toluene.
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (2.5 eq.) to the vigorously stirred mixture.
-
Reaction: Heat the mixture to 70-80 °C with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: The work-up and purification steps are similar to the classical Malonic Ester Synthesis.
Workflow Diagram: PTC Malonic Ester Synthesis
Caption: Workflow for the PTC-enhanced Malonic Ester Synthesis.
Method 3: The Dieckmann Condensation – An Intramolecular Cyclization Approach
The Dieckmann Condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. While this method does not directly yield this compound, it produces a closely related precursor that can be converted to the target molecule. The starting material for the synthesis of a five-membered ring via the Dieckmann condensation is dimethyl pimelate.
Causality of Experimental Choices
The Dieckmann condensation relies on the intramolecular reaction of a diester in the presence of a strong base.
-
Starting Material: Dimethyl pimelate is the required starting material to form a five-membered ring upon cyclization.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the α-carbon of the ester without causing transesterification. Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an aprotic solvent like toluene or THF are common choices.
Experimental Protocol: Dieckmann Condensation
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous toluene.
-
Substrate Addition: Add a solution of dimethyl pimelate (1.0 eq.) in anhydrous toluene dropwise to the stirred suspension at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction: After the addition is complete, heat the mixture to reflux until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture and cautiously quench with a proton source (e.g., acetic acid or dilute HCl). Extract the product with an organic solvent.
-
Purification: The resulting β-keto ester, methyl 2-oxocyclopentanecarboxylate, is purified by distillation or chromatography.
-
Conversion to Target Molecule: The β-keto ester would require further synthetic steps, such as reduction of the ketone and re-esterification, to arrive at this compound, making this a less direct route.
Workflow Diagram: Dieckmann Condensation
Caption: Workflow for the Dieckmann Condensation route to a precursor of the target molecule.
Quantitative Performance Comparison
| Parameter | Malonic Ester Synthesis (Classical) | Malonic Ester Synthesis (PTC) | Dieckmann Condensation (to precursor) |
| Starting Materials | Dimethyl malonate, 1,4-Dihalobutane | Dimethyl malonate, 1,4-Dihalobutane | Dimethyl pimelate |
| Key Reagents | K₂CO₃ or NaOEt, Anhydrous DMF | Phase-Transfer Catalyst, Aqueous Base | NaH or NaOEt, Anhydrous Toluene |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (75-95%) | Good to Excellent (for β-keto ester) |
| Reaction Time | 12-24 hours | 4-12 hours | 8-16 hours |
| Temperature | 80-100 °C | 70-80 °C | Reflux |
| Scalability | Good | Excellent | Good |
| Safety & Handling | Requires anhydrous conditions and high-boiling solvents. | Milder conditions, avoids anhydrous solvents. | Requires handling of reactive NaH. |
| Atom Economy | Moderate | Moderate | Good |
| Cost-Effectiveness | Moderate (solvent cost) | High (avoids expensive solvents) | Moderate |
Conclusion and Recommendations
For the direct and efficient synthesis of this compound, the Malonic Ester Synthesis enhanced by Phase-Transfer Catalysis emerges as the superior methodology. This approach offers several key advantages over the classical Malonic Ester Synthesis, including higher yields, shorter reaction times, milder reaction conditions, and the avoidance of expensive and hazardous anhydrous solvents. These factors contribute to a more sustainable and cost-effective process, making it highly suitable for both laboratory-scale synthesis and industrial-scale production.
The classical Malonic Ester Synthesis remains a viable and well-understood method, particularly when specialized PTC reagents are unavailable. However, its reliance on harsher conditions and anhydrous solvents makes it less desirable from a process chemistry perspective.
The Dieckmann Condensation, while an elegant and powerful tool for the formation of cyclic β-keto esters, represents a more circuitous route to this compound. The necessity for subsequent functional group manipulations to arrive at the target molecule adds to the overall step count and reduces the overall process efficiency.
References
- Dieckmann, W. Zur Kenntniss Der Ringbildung Aus Kohlenstoffketten. Ber. Dtsch. Chem. Ges.1894, 27 (2), 102–103.
- Schaefer, J. P.; Bloomfield, J. J.
Safety Operating Guide
Navigating the Safe Handling of Dimethyl Cyclopentane-1,1-dicarboxylate: A Guide to Personal Protective Equipment and Disposal
Dimethyl cyclopentane-1,1-dicarboxylate is a diester compound utilized in various organic synthesis applications within research and drug development. While instrumental in creating novel molecules, its handling necessitates a robust understanding of its potential hazards and the corresponding safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the critical selection and use of Personal Protective Equipment (PPE), operational workflows, and compliant disposal methods. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough hazard assessment is paramount. This compound, and structurally similar compounds, present several potential risks that dictate the required level of protective equipment. The primary hazards are summarized below.
| Hazard Class | Description | Primary Route of Exposure | Potential Health Effects |
| Eye Irritation | Causes serious eye irritation.[1] | Eyes | Redness, pain, and potential damage to the cornea. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation | Coughing, shortness of breath, and irritation of the nasal passages and throat. |
| Skin Irritation | May cause skin irritation upon prolonged or repeated contact. | Skin | Redness, itching, and dermatitis. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[1] | Environmental Release | Damage to aquatic ecosystems. |
This table synthesizes data from safety data sheets for this compound and analogous compounds.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not merely a checklist item; it is a scientifically informed decision to create an effective barrier between the researcher and the chemical. The following recommendations are based on the known hazards of diester compounds.
Eye and Face Protection: The First Line of Defense
Given that this compound is a known eye irritant, robust eye protection is non-negotiable.[1]
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required at all times. Standard safety glasses with side shields do not offer sufficient protection against splashes and vapors.[2]
-
Recommended for High-Volume Operations: When handling quantities greater than 50 mL or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[1]
Skin and Body Protection: An Impermeable Barrier
Preventing dermal exposure is crucial. This requires careful selection of gloves and appropriate laboratory attire.
-
Glove Selection: The choice of glove material is critical. Esters, as a chemical class, can degrade common laboratory gloves.
-
Recommended: Butyl rubber gloves offer excellent resistance to esters and ketones.[3][4][5][6][7] They provide a durable and effective barrier for prolonged handling.
-
Not Recommended: Nitrile gloves generally show poor resistance to esters and should be avoided for anything other than incidental contact.[1][8][9][10] If nitrile gloves are used for brief, incidental splash protection, they must be removed and disposed of immediately upon contact.[9][11] Always inspect gloves for tears, pinholes, or signs of degradation before use.[12]
-
-
Protective Clothing: A standard laboratory coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Chemically resistant shoe covers may be considered for large-scale operations or during spill cleanup.
Respiratory Protection: Safeguarding Against Inhalation
Work should be conducted in a well-ventilated area to minimize the concentration of airborne vapors.
-
Primary Engineering Control: All handling of this compound should occur inside a certified chemical fume hood.[2] This is the most effective way to prevent respiratory exposure.
-
Supplemental Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1] Respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).
Operational Workflow for Safe Handling
A systematic approach to handling ensures that safety protocols are integrated into the experimental procedure. The following workflow is designed to minimize exposure at every stage.
Caption: Standard workflow for handling this compound.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Accidental Release Measures
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory supervisor and institutional safety office.
-
Prevent entry to the area.
-
Allow only trained emergency response personnel to conduct the cleanup.
-
Exposure Response Protocol
The following diagram outlines the immediate actions required following personal exposure.
Caption: Immediate first aid response protocol for chemical exposure.
-
If Ingested: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.[2]
-
Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste.[13]
-
Liquid Waste: Collect in a designated, labeled, and sealed container for halogen-free organic waste. Ensure the container material is compatible.
-
Solid Waste: Contaminated gloves, absorbent materials, and disposable labware should be collected in a separate, clearly labeled solid waste container.
-
-
Container Management:
-
Never fill waste containers beyond 80% capacity to prevent splashing and pressure buildup.
-
Keep waste containers closed at all times, except when adding waste.[14]
-
Store waste in a designated satellite accumulation area away from ignition sources and incompatible materials.
-
-
Final Disposal:
-
Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, deface the original label before disposing of the container as non-hazardous trash.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific work.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
